YC137
Description
Properties
CAS No. |
810659-53-1 |
|---|---|
Molecular Formula |
C24H21N3O6S2 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31)/t17-/m0/s1 |
InChI Key |
SFDSXIZFOOBDMC-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methoxycarbonylamino-4-methylsulfanyl-butyric acid 4-(4,9-dihydro-naphtho(2,3-d)thiazol-2-ylamino)phenyl ester YC137 |
Origin of Product |
United States |
Foundational & Exploratory
YC137: An In-Depth Technical Guide to its Core Mechanism of Action as a BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
YC137 is a synthetic small molecule that has been identified as a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. Overexpression of BCL-2 is a common feature in a variety of human cancers and is a key factor in promoting tumor cell survival and resistance to conventional chemotherapies. This compound disrupts the anti-apoptotic function of BCL-2, thereby promoting programmed cell death (apoptosis) in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Disruption of BCL-2/Pro-Apoptotic Protein Interaction
The primary mechanism of action of this compound is its ability to competitively inhibit the binding of pro-apoptotic "BH3-only" proteins to the hydrophobic groove of the BCL-2 protein. In healthy cells, BCL-2 sequesters pro-apoptotic proteins like BIM, BID, and BAD, preventing them from activating the downstream effectors of apoptosis, BAX and BAK. In cancer cells where BCL-2 is overexpressed, this sequestration is enhanced, leading to cell survival. This compound mimics the BH3 domain of pro-apoptotic proteins, binding to BCL-2 with high affinity and displacing the native BH3 proteins. The released pro-apoptotic proteins are then free to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
A modeled three-dimensional structure shows that this compound fits into the hydrophobic groove of BCL-2 and forms hydrogen bonds with four key residues, stabilizing the interaction.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and cellular activity.
Table 1: Binding Affinity and Selectivity of this compound for BCL-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Reference |
| BCL-2 | 1.3 µM | [2] |
| Bcl-xL | > 100 µM | [2] |
| Bcl-W | ~5 mM | [3] |
| Bcl-B | ~5 mM | [3] |
| Mcl-1 | ~5 mM | |
| Bfl-1 | > 20 mM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-435B (Breast Cancer) | Apoptosis Induction | Effective Concentration | < 300 nM | |
| HL-60 (Leukemia) | Apoptosis Induction (in combination with ara-C) | Observation | Increased apoptosis compared to ara-C alone |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
References
An In-depth Technical Guide to YC-137: A Selective Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YC-137 is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. By binding to the BH3 domain of Bcl-2, YC-137 disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bid, thereby promoting programmed cell death in cancer cells that overexpress Bcl-2. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for YC-137, serving as a valuable resource for researchers in oncology and drug discovery.
Core Compound Information
Chemical Structure
The chemical structure of YC-137 is provided below.
Chemical Structure of YC-137
An In-Depth Technical Guide to YC137 (CAS number 810659-53-1): A Selective Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YC137 is a potent and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Identified as a promising agent in cancer research, this compound induces apoptosis in Bcl-2-overexpressing cells by disrupting the critical interaction between Bcl-2 and pro-apoptotic BH3 domain-containing proteins. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical characteristics, mechanism of action, and biological effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Core Properties of this compound
This compound, with the CAS number 810659-53-1, is a naphthoquinone derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 810659-53-1 |
| Chemical Name | 4-((4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)amino)phenyl 2-((methoxycarbonyl)amino)-4-(methylthio)butanoate |
| Molecular Formula | C₂₄H₂₁N₃O₆S₂ |
| Molecular Weight | 511.57 g/mol |
| Appearance | Red solid or white to off-white solid powder.[1] |
| Solubility | Soluble in DMSO (5 mg/ml) and methanol (5 mg/ml).[1] |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
This compound exerts its pro-apoptotic effects by selectively targeting the BH3-binding groove of the Bcl-2 protein. This action disrupts the protein-protein interaction between Bcl-2 and pro-apoptotic proteins like Bid, thereby neutralizing the anti-apoptotic function of Bcl-2.[1] This leads to a cascade of downstream events culminating in programmed cell death.
The proposed signaling pathway for this compound-induced apoptosis is as follows:
Biological Activity and Quantitative Data
Binding Affinity and Selectivity
This compound exhibits high selectivity for Bcl-2 over other anti-apoptotic Bcl-2 family members, most notably Bcl-xL. This selectivity is a key feature, as inhibition of Bcl-xL has been associated with on-target toxicities such as thrombocytopenia.
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | 1.3 µM | [1] |
| Bcl-xL | > 100 µM | [2] |
In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects in various cancer cell lines that overexpress Bcl-2.
| Cell Line | Cancer Type | IC₅₀ / Effective Concentration | Reference |
| MDA-MB-435B | Breast Cancer | < 300 nM | |
| HL-60/ara-C60 | Acute Myeloid Leukemia | 2.5 µM (in combination) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent or suspension cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Cytochrome c Release Assay (Western Blotting)
This protocol details the detection of cytochrome c in the cytosolic fraction of cells, a hallmark of mitochondrial-mediated apoptosis.
Protocol:
-
Cell Treatment and Fractionation:
-
Treat cells with this compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against cytochrome c.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Caspase-9 Activation Assay (Colorimetric Assay)
This assay measures the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound.
-
Lyse the cells in a chilled lysis buffer.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-9 Activity Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-9 substrate (e.g., LEHD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-9 activity relative to the control.
-
Competitive Fluorescence Polarization Assay
This assay is used to determine the binding affinity (Ki) of this compound for Bcl-2 by measuring the displacement of a fluorescently labeled BH3 peptide.
Protocol:
-
Reagent Preparation: Prepare solutions of purified Bcl-2 protein, a fluorescently labeled Bid BH3 peptide, and serial dilutions of this compound in an appropriate assay buffer.
-
Assay Setup: In a low-volume, black 384-well plate, add the Bcl-2 protein and the fluorescently labeled BH3 peptide.
-
Competitor Addition: Add the serial dilutions of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no Bcl-2 (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a valuable research tool for studying the role of Bcl-2 in apoptosis and cancer. Its selectivity for Bcl-2 over Bcl-xL makes it an attractive candidate for further investigation as a potential therapeutic agent. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling, as well as the identification of predictive biomarkers to guide its potential clinical application.
References
- 1. Bcl-2 Inhibitor II, this compound The Bcl-2 Inhibitor II, this compound, also referenced under CAS 810659-53-1, controls the biological activity of Bcl-2. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | 810659-53-1 [sigmaaldrich.com]
- 2. This compound | BCL-2 inhibitor | Probechem Biochemicals [probechem.com]
YC-137: A Technical Guide to a Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of YC-137, a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. YC-137 has emerged as a significant tool in cancer research, demonstrating the ability to selectively induce apoptosis in cells that overexpress BCL-2. This document details the compound's discovery, its method of synthesis, and its biological activity, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with YC-137's function.
Discovery and Development
The discovery of YC-137 as a BCL-2 inhibitor was first reported in a 2004 study published in Cancer Research by Real, P.J., and colleagues.[1] The development of YC-137 was part of a broader effort to identify small molecules that could mimic the action of pro-apoptotic BH3-only proteins, which bind to and inhibit the function of anti-apoptotic proteins like BCL-2.
YC-137, a cell-permeable naphthoquinone compound, was identified for its ability to selectively induce apoptosis in cancer cells overexpressing BCL-2.[1] This selectivity is a key characteristic, as it shows minimal effect on cells dependent on other anti-apoptotic proteins like BCL-xL, even at significantly higher concentrations.[1]
Synthesis of YC-137
The chemical name for YC-137 is 2-Methoxycarbonylamino-4-methylsulfanyl-butyric acid, 4-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-ylamino)-phenyl ester. Its synthesis involves a multi-step process. While a detailed, step-by-step protocol is not publicly available in the primary literature, the synthesis would logically proceed through the formation of key intermediates, including the substituted naphthoquinone-thiazole core and the modified amino acid side chain, followed by their condensation.
Chemical Structure:
Caption: Chemical Structure of YC-137.
Quantitative Data
The biological activity of YC-137 has been quantified through various in vitro assays. A summary of the key quantitative data is presented below.
| Parameter | Target | Value | Cell Line / Condition | Reference |
| Binding Affinity (Ki) | BCL-2 | 1.3 µM | In vitro binding assay | [1] |
| IC50 | Cell Viability | <300 nM | MDA-MB-435B breast cancer cells | [1] |
| Selectivity | BCL-xL | > 5 µM | - |
Mechanism of Action
YC-137 exerts its pro-apoptotic effect by directly targeting the anti-apoptotic protein BCL-2. It functions by disrupting the critical protein-protein interaction between BCL-2 and the BH3 domain of pro-apoptotic proteins, such as Bid. This inhibition of BCL-2's anti-apoptotic function triggers the intrinsic pathway of apoptosis.
The key steps in the signaling pathway initiated by YC-137 are:
-
Inhibition of BCL-2: YC-137 binds to BCL-2, preventing it from sequestering pro-apoptotic proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The release of pro-apoptotic proteins like Bax and Bak leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis: The activation of executioner caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Signaling Pathway Diagram
Caption: YC-137 induced intrinsic apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of YC-137.
Competitive Fluorescence Polarization Assay for BCL-2 Binding
This assay is used to determine the binding affinity of YC-137 to the BCL-2 protein.
Principle: A fluorescently labeled BH3 peptide (tracer) binds to BCL-2, resulting in a high fluorescence polarization value. Unlabeled YC-137 competes with the tracer for binding to BCL-2, causing a decrease in polarization.
Materials:
-
Recombinant human BCL-2 protein
-
Fluorescently labeled Bid BH3 peptide (e.g., FITC-Bid)
-
YC-137
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Triton X-100)
-
Black, low-volume 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of BCL-2 protein and the fluorescently labeled Bid BH3 peptide in the assay buffer at concentrations optimized for a stable, high polarization signal.
-
Prepare a serial dilution of YC-137 in the assay buffer.
-
In the wells of the microplate, add the BCL-2/fluorescent peptide solution.
-
Add the serially diluted YC-137 or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the Ki value from the competition curve.
Experimental Workflow: BCL-2 Binding Assay
References
YC137: A Technical Guide to Selective Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
YC137 is a novel, cell-permeable, small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a common feature in a variety of human cancers and is a significant contributor to therapeutic resistance. This compound has been identified as a promising agent for selectively inducing apoptosis in cancer cells that are dependent on Bcl-2 for survival. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound selectively targets the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby disrupting the protein-protein interactions that are critical for the survival of cancer cells. By binding to Bcl-2, this compound displaces pro-apoptotic "BH3-only" proteins, such as Bid. This leads to the activation of the pro-apoptotic effector proteins Bax and Bak, which subsequently oligomerize and insert into the outer mitochondrial membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and cellular activity of this compound.
Table 1: Binding Affinity of this compound for Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Assay Method | Reference |
| Bcl-2 | 1.3 µM | Competitive Fluorescence Polarization Assay | [1] |
| Bcl-xL | >100 µM | Not specified | [1] |
| Bcl-W | ~5 µM | Not specified | [2] |
| Bcl-B | ~5 µM | Not specified | [2] |
| Mcl-1 | ~5 µM | Not specified | |
| Bfl-1 | >20 µM | Not specified |
Table 2: Cellular Activity of this compound
| Cell Line | Effective Concentration for Apoptosis Induction | Notes | Reference |
| MDA-MB-435B (Breast Cancer) | <300 nM | Cells overexpressing Bcl-2. | |
| Various Primary Cells | Little to no effect at 5 µM | Demonstrates selectivity for cancer cells. | |
| Bcl-xL-dependent cells | Little to no effect at 5 µM | Highlighting specificity for Bcl-2. | |
| HL-60/ara-C60 (Leukemia) | Not specified (used in combination) | Overcomes cytarabine resistance in Bcl-2 overexpressing cells. |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound.
References
The Role of YC137 in Disrupting the BCL-2/Bid BH3 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway and a validated target in oncology. Its anti-apoptotic function is mediated through the sequestration of pro-apoptotic proteins, including the BH3-only protein Bid. The interaction between the BH3 domain of Bid and the hydrophobic groove of Bcl-2 is a critical checkpoint in the regulation of apoptosis. This technical guide provides an in-depth overview of YC137, a small molecule inhibitor designed to specifically disrupt this interaction. We will detail the mechanism of action of this compound, present available quantitative data, and provide comprehensive, representative protocols for key experimental assays used to characterize this molecule. This guide is intended to serve as a resource for researchers in the fields of cancer biology and drug discovery.
Introduction to the BCL-2 Family and Apoptosis
The BCL-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family is comprised of both anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the "effectors" (BAX and BAK) and the "BH3-only" proteins (e.g., Bid, Bad, Bim, PUMA, Noxa).
Under homeostatic conditions, the anti-apoptotic BCL-2 proteins sequester the effector proteins, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They can then bind to the anti-apoptotic BCL-2 proteins, displacing the effector proteins. Freed BAX and BAK can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.[1][2]
The BH3-only protein Bid plays a crucial role in linking the extrinsic and intrinsic apoptotic pathways. Upon cleavage by caspase-8, the C-terminal fragment of Bid (tBid) translocates to the mitochondria, where its exposed BH3 domain binds with high affinity to anti-apoptotic BCL-2 proteins, including BCL-2 itself. This interaction neutralizes the anti-apoptotic function of BCL-2, liberating BAX and BAK to initiate apoptosis.[3][4]
This compound: A Small Molecule Inhibitor of the BCL-2/Bid Interaction
This compound is a cell-permeable naphthoquinone compound that has been identified as a selective inhibitor of BCL-2.[1] Its primary mechanism of action is to competitively bind to the BH3-binding groove of BCL-2, thereby disrupting the interaction between BCL-2 and the BH3 domain of pro-apoptotic proteins like Bid. By preventing this sequestration, this compound effectively "unleashes" the pro-apoptotic signals, leading to the induction of apoptosis in cells that are dependent on BCL-2 for survival.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonym | 2-Methoxycarbonylamino-4-methylsulfanyl-butyric acid, 4-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-ylamino)-phenyl ester | |
| Molecular Formula | C24H21N3O6S2 | |
| Molecular Weight | 511.57 g/mol | |
| CAS Number | 810659-53-1 |
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Inhibitory Constant (Ki) | 1.3 µM | In vitro binding to BCL-2 | |
| Apoptosis Induction | <300 nM | MDA-MB435B breast cancer cells |
Signaling Pathways and Mechanisms
The BCL-2/Bid Apoptotic Signaling Pathway
The following diagram illustrates the central role of the BCL-2/Bid interaction in the regulation of apoptosis.
Caption: BCL-2/Bid apoptotic signaling pathway and the inhibitory action of this compound.
Logical Relationship of this compound Action
The following diagram outlines the logical sequence of events following the introduction of this compound to a BCL-2-dependent cancer cell.
Caption: Logical workflow of this compound-induced apoptosis.
Experimental Protocols
The following sections provide detailed, representative protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
Competitive Fluorescence Polarization Assay
This assay is used to quantify the ability of this compound to disrupt the interaction between BCL-2 and a fluorescently labeled Bid BH3 peptide.
Experimental Workflow:
Caption: Workflow for the competitive fluorescence polarization assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20.
-
Recombinant human BCL-2 protein: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 20 nM.
-
Fluorescently labeled Bid BH3 peptide (e.g., FITC-Bid BH3): Prepare a stock solution in assay buffer. The final concentration should be in the low nanomolar range (e.g., 5 nM) and should be empirically determined to give a stable and robust fluorescence signal.
-
This compound: Prepare a serial dilution series in assay buffer with a constant concentration of DMSO (e.g., 1%).
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the following to each well:
-
5 µL of assay buffer (for control wells) or this compound dilution.
-
5 µL of fluorescently labeled Bid BH3 peptide.
-
10 µL of BCL-2 protein.
-
-
Include control wells:
-
"Free peptide" control: 15 µL of assay buffer + 5 µL of fluorescently labeled Bid BH3 peptide.
-
"Bound peptide" control: 10 µL of assay buffer + 5 µL of fluorescently labeled Bid BH3 peptide + 5 µL of BCL-2 protein.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in mP units) versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound fluorescent peptide.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the BCL-2/Bid interaction within a cellular context.
Experimental Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules [thno.org]
- 3. Discovery of a new Bcl-2 inhibitor through synthesis, anticancer activity, docking and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies leading to potent, dual inhibitors of Bcl-2 and Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
YC137: A Technical Guide to a Novel Naphthoquinone-Based Apoptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
YC137 has emerged as a significant small molecule in the landscape of apoptosis research. Identified as a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, this compound's chemical scaffold is rooted in a naphthoquinone structure, a class of compounds well-documented for their cytotoxic and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, available quantitative data, and the experimental protocols utilized in its characterization. The information presented herein is intended to serve as a foundational resource for researchers investigating novel anti-cancer therapeutics and the intricate pathways of programmed cell death.
Core Mechanism of Action: Bcl-2 Inhibition
This compound's primary mechanism of action is the direct inhibition of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound disrupts the protein-protein interaction between Bcl-2 and pro-apoptotic members of the Bcl-2 family, specifically the BH3-only protein Bid. This disruption liberates pro-apoptotic proteins, leading to the permeabilization of the outer mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Value | Cell Line/System | Reference |
| Bcl-2 Binding Affinity (Ki) | 1.3 µM | In vitro competitive fluorescence polarization assay | [1] |
| Effective Apoptotic Concentration | <300 nM | MDA-MB435B (Breast Cancer) | N/A |
Note: A comprehensive table of IC50 values for this compound across a broad range of cancer cell lines is not currently available in the public scientific literature. The provided data points are based on specific published studies.
Signaling Pathways
Established this compound-Induced Apoptosis Pathway
The confirmed signaling cascade initiated by this compound involves the intrinsic apoptosis pathway, as depicted below.
Caption: this compound inhibits Bcl-2, initiating the intrinsic apoptosis pathway.
Hypothetical Signaling Pathways for Naphthoquinones
While not yet experimentally confirmed for this compound specifically, other naphthoquinone compounds are known to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the MAPK and STAT3 signaling pathways. The following diagrams illustrate these potential, but unverified, mechanisms for this compound.
1. ROS-Mediated Apoptosis
References
Foundational Research on YC137 in Oncology: A Technical Guide
A Note to Our Audience: Initial research has identified multiple investigational compounds designated "YC137" in the field of oncology, as well as similarly named molecules such as CBL0137, BG-C137, and the distinct co-stimulatory receptor CD137. To provide a focused and accurate technical guide, we will delineate the distinct mechanisms and available data for the small molecule Bcl-2 inhibitor this compound and the curaxin CBL0137.
Part 1: this compound as a Bcl-2 Inhibitor in Hematologic Malignancies
This section details the foundational research on this compound, a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein, primarily investigated for its potential in overcoming drug resistance in leukemia.
Core Concept: Overcoming Apoptosis Resistance
A primary mechanism of resistance to chemotherapy in cancers like acute myeloid leukemia (AML) is the overexpression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins prevent cancer cells from undergoing programmed cell death (apoptosis) in response to cytotoxic agents. This compound is designed to directly inhibit Bcl-2, thereby restoring the apoptotic potential of cancer cells and sensitizing them to conventional therapies.
Mechanism of Action: Bcl-2 Inhibition
The primary mechanism of action for this compound is the competitive inhibition of the BH3-binding groove of the Bcl-2 protein. This action disrupts the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax, allowing them to initiate the mitochondrial apoptotic cascade, leading to caspase activation and ultimately, cell death.
Caption: this compound inhibits Bcl-2, releasing pro-apoptotic proteins to induce apoptosis.
Experimental Protocols
Cell Line Maintenance: The human AML cell line HL-60 and its cytarabine-resistant subline, HL-60/ara-C60, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the resistant cell line, cytarabine was added to the culture medium to maintain the resistance phenotype.
Apoptosis Assay: Apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Cells were treated with cytarabine, this compound, or a combination of both for 48 hours. After treatment, cells were washed with cold PBS, resuspended in Annexin V binding buffer, and stained with Annexin V-FITC and PI for 15 minutes in the dark. Samples were then analyzed on a flow cytometer.
Quantitative Data
| Cell Line | Treatment | Apoptosis Rate (%) |
| HL-60/ara-C60 | Cytarabine alone | Low |
| HL-60/ara-C60 | Cytarabine + this compound | Significantly Increased |
Note: Specific quantitative values for apoptosis rates were not available in the provided search results. The table reflects the qualitative findings of the study.
Part 2: CBL0137 (Curaxin) in Solid Tumors
This section focuses on the foundational research of CBL0137, a curaxin that has demonstrated anti-cancer activity in a variety of solid tumors, including triple-negative breast cancer (TNBC).
Core Concept: Targeting Chromatin and Transcription
CBL0137's mechanism of action is distinct from traditional cytotoxic agents. It primarily targets the Facilitates Chromatin Transcription (FACT) complex, a histone chaperone involved in DNA replication, repair, and transcription. By inhibiting FACT, CBL0137 disrupts these essential cellular processes, leading to cell cycle arrest and apoptosis.
Mechanism of Action: Multi-faceted Anti-Cancer Effects
CBL0137's inhibition of the FACT complex leads to several downstream anti-cancer effects:
-
MYC Pathway Inhibition: In cancers with high MYC expression, such as TNBC, CBL0137 can abrogate MYC gene transcription, leading to reduced proliferation.[1]
-
Induction of Immunogenic Cell Death: CBL0137 can induce a form of cancer cell death that stimulates an anti-tumor immune response.[1]
-
Enhanced Anti-Tumor Immunity: Treatment with CBL0137 has been shown to increase the infiltration of effector CD8+ T cells, CD4+ T cells, and NK cells into the tumor microenvironment.[1]
Caption: CBL0137 inhibits FACT, reducing proliferation and inducing an anti-tumor immune response.
Experimental Protocols
Animal Models: For in vivo studies, human TNBC xenograft models (e.g., MDA-MB-231) and syngeneic mouse models (e.g., 4T1.2) were utilized.[1] Tumor growth was monitored following treatment with CBL0137. For immunocompetent models, immune cell infiltration into the tumor was assessed.[1]
Immune Profiling: Tumor-infiltrating lymphocytes were isolated from treated and control tumors. The populations of CD8+ T cells, CD4+ T cells, and NK cells were quantified using flow cytometry with specific antibodies against cell surface markers.
Quantitative Data
| Model | Treatment | Outcome |
| MDA-MB-231 Xenograft | CBL0137 | Significant inhibition of primary tumor growth. |
| 4T1.2 Syngeneic | CBL0137 | Inhibition of tumor growth. |
| 4T1.2 Syngeneic | CBL0137 | Increased tumor infiltration of effector CD8+, CD4+ T cells, and NK cells. |
Summary and Future Directions
The foundational research on "this compound" in oncology encompasses at least two distinct small molecules with different mechanisms of action. The Bcl-2 inhibitor this compound shows promise in overcoming chemotherapy resistance in hematologic malignancies by promoting apoptosis. In contrast, the curaxin CBL0137 targets the FACT complex, leading to the inhibition of key oncogenic pathways like MYC and the stimulation of a potent anti-tumor immune response in solid tumors.
Further research is needed to fully elucidate the clinical potential of both compounds. For the Bcl-2 inhibitor this compound, larger preclinical and clinical studies are required to determine its efficacy and safety in combination with standard chemotherapy. For CBL0137, ongoing research is exploring its use in combination with immunotherapy, such as NKG2A blockade, to further enhance its anti-tumor effects.
It is important to note that a Phase 1a/b clinical trial is underway for an antibody-drug conjugate named BG-C137, which targets FGFR2b in advanced solid tumors. This compound is distinct from the small molecules discussed in this guide. Researchers and drug development professionals should carefully distinguish between these different "this compound" entities when evaluating their potential applications in oncology.
References
In Vitro Characterization of YC137 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of YC137, a selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document details the core activity of this compound, presents its known quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Function and Mechanism of Action
This compound is a potent and specific inhibitor of the anti-apoptotic protein Bcl-2.[1] Its primary mechanism of action involves the disruption of the protein-protein interaction between Bcl-2 and pro-apoptotic "BH3-only" proteins, such as Bid.[1][2] By binding to the BH3-binding groove of Bcl-2, this compound prevents the sequestration of pro-apoptotic proteins, thereby liberating them to activate the intrinsic mitochondrial apoptosis pathway. This leads to the formation of pores in the mitochondrial outer membrane, the release of cytochrome c, activation of the caspase cascade, and ultimately, programmed cell death.[2]
This compound has demonstrated particular efficacy in overcoming resistance to conventional chemotherapeutic agents like cytarabine in leukemia cell lines.[3] This is often achieved by tipping the cellular balance towards apoptosis in cancer cells that overexpress Bcl-2 to evade cell death.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Binding Affinity (Ki) | 1.3 µM | Recombinant Bcl-2 protein | Demonstrates direct binding to Bcl-2. | |
| Selectivity (Ki) | >100 µM | Recombinant Bcl-xL protein | Indicates high selectivity for Bcl-2 over Bcl-xL. | |
| Effect on Cell Viability | Augments growth inhibition | HL-60/ara-C60 | This compound (2.5 µM) enhances the cytotoxicity of cytarabine, gemcitabine, and cladribine. |
Key Experimental Protocols
This section provides detailed methodologies for assays commonly used to characterize the in vitro activity of this compound.
Cell Viability Assessment (XTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines, such as HL-60.
Materials:
-
Human leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. For combination studies, add this compound with or without other compounds (e.g., cytarabine). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation with XTT: Incubate the plate for 4 hours at 37°C to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Human leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HL-60 cells in a 6-well plate and treat with the desired concentrations of this compound for the indicated time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and suspension cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Experimental Workflow for this compound Characterization
Caption: In vitro characterization workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for YC137 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YC137 is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the mitochondrial pathway of apoptosis.[1] In many cancer types, the overexpression of anti-apoptotic Bcl-2 family members contributes to therapeutic resistance.[1] this compound is designed to disrupt the interaction between the pro-apoptotic Bid BH3 peptide and Bcl-2, thereby inhibiting its anti-apoptotic function and sensitizing cancer cells to apoptosis-inducing agents.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, particularly in the context of overcoming drug resistance in leukemia cell lines.
Applications
-
Overcoming Drug Resistance: this compound has been shown to overcome resistance to conventional chemotherapeutic agents like cytarabine (ara-C) in acute myeloid leukemia (AML) cell lines.[1][2] It is particularly effective in cells that overexpress Bcl-2.
-
Induction of Apoptosis: By inhibiting Bcl-2, this compound facilitates the release of cytochrome c from the mitochondria and the activation of caspase-9, leading to apoptosis. It can be used to study the mitochondrial apoptosis pathway.
-
Combination Therapy Research: this compound is a valuable tool for investigating the synergistic effects of combining Bcl-2 inhibitors with other cytotoxic drugs.
Data Presentation
Table 1: Effect of this compound on the Cytotoxicity of Nucleoside Analogs in ara-C-resistant HL-60/ara-C60 cells
| Treatment | IC50 (µM) |
| ara-C | >100 |
| ara-C + this compound (10 µM) | 20.3 |
| dFdC | 2.5 |
| dFdC + this compound (10 µM) | 0.8 |
| 2CdA | 1.8 |
| 2CdA + this compound (10 µM) | 0.5 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is derived from experiments on the HL-60/ara-C60 cell line, which is resistant to cytarabine (ara-C). The addition of this compound significantly lowers the IC50 of various nucleoside analogs, indicating a reversal of resistance.
Table 2: Induction of Apoptosis by this compound in Combination with ara-C
| Cell Line | Treatment | Apoptotic Cells (%) |
| HL-60 (ara-C sensitive) | ara-C (0.1 µM) | 25 |
| HL-60 (ara-C sensitive) | ara-C (0.1 µM) + this compound (10 µM) | 45 |
| HL-60/ara-C60 (ara-C resistant) | ara-C (10 µM) | 15 |
| HL-60/ara-C60 (ara-C resistant) | ara-C (10 µM) + this compound (10 µM) | 35 |
Percentage of apoptotic cells was determined after treatment. The combination of this compound and ara-C leads to a more prominent induction of apoptosis in both sensitive and resistant cell lines compared to ara-C alone.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of Leukemia Cell Lines (e.g., HL-60)
-
Cell Line: Human promyelocytic leukemia cell line HL-60 and its cytarabine-resistant variant, HL-60/ara-C60.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Split the culture every 2-3 days by diluting the cell suspension with fresh medium to the seeding density.
-
To establish the resistant cell line (HL-60/ara-C60), the parental HL-60 cells are cultured with gradually increasing concentrations of ara-C.
-
Protocol 2: Preparation of this compound and Other Drug Stocks
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
ara-C Stock Solution: Prepare a stock solution of cytarabine (ara-C) in sterile distilled water or PBS. Sterilize by filtration and store at -20°C.
-
Working Solutions: On the day of the experiment, thaw the stock solutions and dilute them to the desired final concentrations in the complete culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
Protocol 3: Cell Viability and Cytotoxicity Assay
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, add 100 µL of medium containing the desired concentrations of this compound, the cytotoxic drug (e.g., ara-C), or their combination. Include appropriate controls (untreated cells and solvent-only treated cells).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or a commercially available cell counting kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 4: Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well. After 24 hours, treat the cells with this compound and/or ara-C as described in Protocol 3.
-
Cell Harvesting: After the treatment period (e.g., 48 hours), collect both adherent and suspension cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Wash the cells with cold PBS and then resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for combination treatment.
References
- 1. Combination of guanine arabinoside and Bcl‐2 inhibitor this compound overcomes the cytarabine resistance in HL‐60 leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of guanine arabinoside and Bcl-2 inhibitor this compound overcomes the cytarabine resistance in HL-60 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YC137 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YC137 is a potent and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1] As a BH3 mimetic, this compound binds to the BH3-binding groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. This disruption of the Bcl-2-mediated anti-apoptotic shield leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development, particularly for malignancies characterized by Bcl-2 overexpression.
These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines. The included methodologies cover essential assays for characterizing the apoptotic response to this compound treatment.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Bcl-2. This frees pro-apoptotic Bcl-2 family members, such as Bax and Bak, to oligomerize at the outer mitochondrial membrane. This oligomerization leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation
The following tables summarize the key quantitative parameters of this compound and its effects in relevant cell lines. It is important to note that the optimal concentration and incubation time for this compound may vary depending on the cell line and experimental conditions. Therefore, a dose-response and time-course experiment is highly recommended for each new cell line and assay.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Comments |
| Binding Affinity (Ki) for Bcl-2 | 1.3 µM | - | Determined by competitive fluorescence polarization assay.[1] |
| IC50 for Apoptosis Induction | <300 nM | MDA-MB-435B (Bcl-2 overexpressing) | This compound selectively induces apoptosis in cells with high Bcl-2 expression. |
| Selectivity | No significant effect on Bcl-xL-dependent cells at concentrations up to 5 µM. | Various | Demonstrates selectivity for Bcl-2 over Bcl-xL. |
Table 2: Illustrative Data for this compound-Induced Apoptosis in HL-60 Cells
The following data is illustrative and based on typical results observed with Bcl-2 inhibitors in the HL-60 human promyelocytic leukemia cell line. Actual results should be determined experimentally.
| Assay | This compound Concentration | Incubation Time | Expected Result |
| Annexin V-FITC/PI Staining | 1 µM | 24 hours | Significant increase in the percentage of Annexin V positive cells. |
| Caspase-3/7 Activity | 1 µM | 12 hours | 3-5 fold increase in luminescence/fluorescence signal compared to vehicle control. |
| Mitochondrial Membrane Potential | 1 µM | 8 hours | Decrease in the ratio of red/green fluorescence, indicating mitochondrial depolarization. |
| Western Blot (Cleaved PARP) | 1 µM | 24 hours | Appearance of the 89 kDa cleaved PARP fragment. |
| Western Blot (Bax/Bcl-2 Ratio) | 1 µM | 24 hours | Increase in the Bax/Bcl-2 protein ratio. |
Experimental Protocols
General Guidelines for this compound Preparation and Handling
-
Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a stock solution of 10-20 mM in DMSO.
-
Storage: Store the solid compound and DMSO stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles of the stock solution.
-
Working Dilutions: Prepare fresh dilutions of this compound in cell culture medium immediately before each experiment. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HL-60)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 2-5 x 10^5 cells/mL in a 6-well plate and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Include positive (e.g., staurosporine) and negative (untreated) controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells to centrifuge tubes.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the supernatant containing any floating cells and combine with the detached cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
References
Application Notes and Protocols: YC137 for Overcoming Cytarabine Resistance in HL-60 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C) is a cornerstone of chemotherapy for acute myeloid leukemia (AML). However, the development of drug resistance is a major clinical challenge, often leading to treatment failure. Resistance in AML cells, such as the HL-60 human promyelocytic leukemia cell line, can arise from multiple mechanisms. These include reduced intracellular conversion of ara-C to its active triphosphate form (ara-CTP) and the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.
YC137 is a small molecule antagonist of the Bcl-2 family of anti-apoptotic proteins. By inhibiting Bcl-2, this compound restores the intrinsic apoptotic pathway, thereby sensitizing resistant cancer cells to chemotherapeutic agents like cytarabine. These application notes provide a summary of the mechanism of this compound in overcoming cytarabine resistance in HL-60 cells and detailed protocols for key experiments.
Mechanism of Action
In cytarabine-resistant HL-60 cells (e.g., the HL-60/ara-C60 cell line), two primary resistance mechanisms have been identified:
-
Decreased ara-CTP Production: These cells exhibit low expression of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation and activation of ara-C to ara-CTP.[1]
-
Increased Anti-Apoptotic Signaling: Resistant cells show overexpression of the anti-apoptotic proteins Bcl-2 and Bcl-XL, making them refractory to ara-C-induced apoptosis.[1]
This compound directly counteracts the second mechanism. As a Bcl-2 antagonist, this compound binds to anti-apoptotic proteins like Bcl-2 and Bcl-XL, preventing them from sequestering pro-apoptotic proteins such as Bax and Bak.[2][3][4] This leads to the activation of the mitochondrial apoptosis pathway, resulting in caspase activation and programmed cell death. When used in combination with cytarabine, this compound significantly enhances apoptosis in resistant HL-60 cells.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in combination with cytarabine in parental (HL-60) and cytarabine-resistant (HL-60/ara-C60) cells.
Table 1: Growth Inhibition (IC50) of Cytarabine and this compound
| Cell Line | Compound | IC50 (µM) |
| HL-60 | Cytarabine | 0.05 |
| HL-60/ara-C60 | Cytarabine | 3.00 |
| HL-60 | This compound | >10 |
| HL-60/ara-C60 | This compound | >10 |
Data derived from studies on cytarabine-resistant HL-60 cell lines.
Table 2: Effect of this compound on Cytarabine Cytotoxicity in HL-60/ara-C60 Cells
| Treatment | Concentration (µM) | Growth Inhibition (%) |
| Cytarabine | 1.0 | 20 |
| This compound | 1.0 | 15 |
| Cytarabine + this compound | 1.0 + 1.0 | 60 |
Illustrative data based on the synergistic effects observed in research.
Experimental Protocols
Cell Culture
-
Cell Line: Human promyelocytic leukemia HL-60 cells and a cytarabine-resistant variant (e.g., HL-60/ara-C60).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.
-
Development of Resistant Line (Example): Cytarabine-resistant HL-60 cells can be established by continuous exposure to stepwise increasing concentrations of cytarabine over several months.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cytarabine.
-
Materials:
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed HL-60 or HL-60/ara-C60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours.
-
Prepare serial dilutions of this compound, cytarabine, or a combination of both in culture medium.
-
Add 100 µL of the drug solutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and cytarabine.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of this compound, cytarabine, or the combination for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Western Blot Analysis
This protocol is for detecting the expression levels of dCK, Bcl-2, and Bcl-XL.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-dCK, anti-Bcl-2, anti-Bcl-XL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Intracellular ara-CTP Quantification (HPLC)
This protocol provides a general workflow for measuring the active metabolite of cytarabine.
-
Materials:
-
Trichloroacetic acid (TCA)
-
Tri-n-octylamine/Freon solution
-
HPLC system with a suitable column (e.g., weak anion-exchanger)
-
ara-CTP standard
-
-
Procedure:
-
Treat 5 x 10^6 cells with cytarabine for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Extract the acid-soluble fraction containing nucleotides by adding cold TCA (final concentration 0.3 M).
-
Neutralize the extract with an equal volume of cold tri-n-octylamine/Freon solution.
-
Separate the ara-CTP from other nucleotides using HPLC.
-
Quantify the ara-CTP peak by comparing its area to a standard curve generated with known concentrations of ara-CTP.
-
Visualizations
Caption: Cytarabine metabolism and a key resistance mechanism in HL-60 cells.
Caption: Mechanism of action of this compound in promoting apoptosis.
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols: YC137 in Leukemia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of YC137, a small molecule Bcl-2 antagonist, in preclinical leukemia research. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound, particularly in the context of overcoming chemotherapy resistance.
Introduction
This compound is a small molecule inhibitor of the anti-apoptotic protein Bcl-2.[1] Overexpression of Bcl-2 is a known mechanism of resistance to standard chemotherapeutic agents in various cancers, including acute myeloid leukemia (AML).[1][2] this compound's mechanism of action makes it a promising agent for combination therapies aimed at sensitizing resistant leukemia cells to apoptosis-inducing drugs. Research has demonstrated its utility in overcoming cytarabine (ara-C) resistance in AML models.[1]
Mechanism of Action
In the context of leukemia, particularly AML, resistance to the frontline chemotherapeutic agent cytarabine (ara-C) can be multifactorial. One significant factor is the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] Ara-C, a nucleoside analog, induces DNA damage, which should ideally trigger apoptosis. However, in resistant cells, the overabundance of Bcl-2 sequesters pro-apoptotic proteins, preventing the initiation of the apoptotic cascade.
This compound directly counteracts this resistance mechanism by binding to Bcl-2, thereby releasing pro-apoptotic proteins and restoring the cell's ability to undergo apoptosis in response to chemotherapy-induced DNA damage.
Data Presentation: Synergistic Cytotoxicity
The primary application of this compound in the cited leukemia research is as a sensitizing agent in combination with other chemotherapeutics. A study utilizing the ara-C-resistant AML cell line, HL-60/ara-C60, demonstrated that the combination of this compound with ara-C and guanine arabinoside (ara-G) resulted in significantly greater cytotoxicity than two-drug combinations.
Table 1: Summary of this compound's Effect on Chemotherapy-Induced Cytotoxicity in ara-C Resistant Leukemia Cells
| Cell Line | Treatment | Key Finding | Reference |
| HL-60/ara-C60 (ara-C resistant) | ara-C + this compound | Greater induction of apoptosis compared to ara-C alone. | |
| HL-60/ara-C60 (ara-C resistant) | ara-C + ara-G + this compound | Greater cytotoxicity than two-drug combinations (ara-C + ara-G or ara-C + this compound). |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in leukemia models, based on the described research.
Protocol 1: Cell Viability Assay to Assess Synergistic Cytotoxicity
This protocol is designed to determine the cytotoxic effects of this compound in combination with other chemotherapeutic agents on leukemia cell lines.
1. Cell Culture:
- Culture leukemia cell lines (e.g., HL-60 and its ara-C resistant counterpart, HL-60/ara-C60) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
- Prepare stock solutions of this compound, cytarabine (ara-C), and guanine arabinoside (ara-G) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of each drug to be tested.
3. Cell Seeding:
- Seed leukemia cells in 96-well plates at a density of 5 x 10^4 cells/well.
4. Drug Treatment:
- Treat cells with varying concentrations of this compound alone, ara-C alone, ara-G alone, and in combinations (this compound + ara-C; this compound + ara-C + ara-G).
- Include a vehicle control (e.g., DMSO) group.
- Incubate the plates for 48-72 hours.
5. Viability Assessment (MTT Assay):
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 values for single agents and combinations.
- Use the Chou-Talalay method to calculate the combination index (CI) to determine if the drug interactions are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
culture [label="Culture Leukemia Cells\n(e.g., HL-60, HL-60/ara-C60)"];
seed [label="Seed Cells in\n96-well Plates"];
prepare_drugs [label="Prepare Drug Dilutions\n(this compound, ara-C, ara-G)"];
treat [label="Treat Cells with Single\nAgents and Combinations"];
incubate [label="Incubate for 48-72h"];
mtt [label="Add MTT and Incubate"];
solubilize [label="Solubilize Formazan"];
read [label="Read Absorbance\nat 570 nm"];
analyze [label="Analyze Data:\n% Viability, IC50, CI"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> culture;
culture -> seed;
prepare_drugs -> treat;
seed -> treat;
treat -> incubate;
incubate -> mtt;
mtt -> solubilize;
solubilize -> read;
read -> analyze;
analyze -> end;
}
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by this compound in combination with other drugs.
1. Cell Treatment:
- Culture and treat leukemia cells with this compound, ara-C, and their combination as described in Protocol 1.
2. Cell Harvesting and Staining:
- After the treatment period, harvest the cells by centrifugation.
- Wash the cells with cold PBS.
- Resuspend the cells in binding buffer.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells are considered early apoptotic.
- Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
4. Data Analysis:
- Quantify the percentage of apoptotic cells in each treatment group.
- Compare the levels of apoptosis induced by single agents versus the combination treatment.
In Vivo Leukemia Models
While specific in vivo studies for this compound were not detailed in the provided search results, a general approach for evaluating its efficacy in a mouse xenograft model is provided below.
Protocol 3: Murine Xenograft Model of AML
1. Cell Implantation:
- Immunocompromised mice (e.g., NOD/SCID) are inoculated intravenously with a human AML cell line (e.g., HL-60).
2. Tumor Burden Monitoring:
- Monitor the engraftment and progression of leukemia by weekly peripheral blood analysis for human CD45+ cells via flow cytometry.
3. Drug Treatment:
- Once leukemia is established, randomize the mice into treatment groups:
- Vehicle control
- This compound
- ara-C
- This compound + ara-C
- Administer drugs via an appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for ara-C) at predetermined doses and schedules.
4. Efficacy Evaluation:
- Monitor the overall survival of the mice in each group.
- At the end of the study, or upon euthanasia, collect bone marrow, spleen, and peripheral blood to assess the leukemia burden by flow cytometry (hCD45+ cells) and histology.
5. Toxicity Assessment:
- Monitor the body weight of the mice throughout the study.
- Perform complete blood counts and serum chemistry analysis to assess for any treatment-related toxicities.
Conclusion
This compound is a valuable research tool for investigating mechanisms of chemotherapy resistance in leukemia. Its specific activity as a Bcl-2 antagonist makes it particularly relevant for studying and overcoming resistance mediated by the overexpression of anti-apoptotic proteins. The provided protocols offer a framework for researchers to explore the synergistic potential of this compound in combination with standard and novel anti-leukemic agents. Further research is warranted to establish a broader efficacy profile, including its activity as a single agent and in a wider range of leukemia subtypes and in vivo models.
References
Application Notes and Protocols for CD137 Agonists in Preclinical Animal Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD137, also known as 4-1BB or tumor necrosis factor receptor superfamily member 9 (TNFRSF9), is a potent co-stimulatory molecule predominantly expressed on activated T cells, natural killer (NK) cells, and other immune cells.[1][2] Its ligand, CD137L, is expressed on antigen-presenting cells (APCs) and some tumor cells. The engagement of CD137 by its ligand or agonistic antibodies triggers a signaling cascade that enhances T-cell proliferation, survival, and cytotoxic function, leading to a robust anti-tumor immune response.[1][3] Agonistic anti-CD137 monoclonal antibodies (mAbs) have shown significant therapeutic efficacy in various preclinical cancer models and are currently under clinical investigation.[3]
These application notes provide a summary of the use of CD137 agonists in animal cancer studies, including quantitative data on their efficacy, detailed experimental protocols for in vivo studies, and a depiction of the key signaling pathways involved.
Data Presentation: In Vivo Efficacy of Anti-CD137 Agonists
The following tables summarize the anti-tumor efficacy of agonistic anti-CD137 antibodies in various preclinical mouse models.
Table 1: Efficacy of Anti-human CD137 Antibody (Urelumab Analog) in a Syngeneic Mouse Model
| Cell Line | Mouse Strain | Treatment | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| MC38 | C57BL/6-hCD137 | Urelumab analog | 2x/week for 3 weeks | 64.26% |
Data extracted from in vivo efficacy studies in humanized mouse models.
Table 2: Efficacy of Anti-human CD137 Antibody (Utolumab Analog) in a Syngeneic Mouse Model
| Cell Line | Mouse Strain | Treatment | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| MC38 | C57BL/6-hCD137 | Utolumab analog | 2x/week for 3 weeks | 47.67% |
Data extracted from in vivo efficacy studies in humanized mouse models.
Table 3: Combination Therapy with Anti-CD137 and Anti-PD-1 Antibodies
| Cell Line | Mouse Strain | Treatment | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| MC38 | BALB/c-hPD1/hPDL1/hCD137 | Keytruda + Urelumab Analog | 2x/week for 2.5 weeks | 87.22% |
| MC38 | BALB/c-hPD1/hPDL1/hCD137 | Keytruda (anti-PD-1) | 2x/week for 2.5 weeks | 69.68% |
| MC38 | BALB/c-hPD1/hPDL1/hCD137 | Urelumab Analog | 2x/week for 2.5 weeks | 72.21% |
Data extracted from in vivo efficacy studies in humanized mouse models.
Signaling Pathway and Experimental Workflow
CD137 Signaling Pathway
The binding of an agonistic anti-CD137 mAb to CD137 on the surface of a T cell initiates a downstream signaling cascade that promotes anti-tumor immunity. This involves the recruitment of TNF receptor-associated factors (TRAFs) which in turn activate key pathways like NF-κB and MAPK, leading to enhanced T cell activation, proliferation, and survival.
Caption: CD137 signaling cascade in T cells upon agonist binding.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for evaluating the efficacy of an anti-CD137 antibody in a preclinical mouse model involves several key steps, from tumor cell implantation to data analysis.
References
- 1. Multi-layered action mechanisms of CD137 (4-1BB)-targeted immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Test in CD137 Humanized Models_GemPharmatech [en.gempharmatech.com]
- 3. Therapeutic anti-tumor efficacy of anti-CD137 agonistic monoclonal antibody in mouse models of myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YC137, a Selective Bcl-2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
YC137 is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. This compound binds to the BH3-binding groove of Bcl-2, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins such as Bim, Bid, and Bad.[3][4][5] This disruption unleashes the pro-apoptotic signaling cascade, leading to the activation of caspases and subsequent programmed cell death (apoptosis). These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays for researchers in oncology, drug discovery, and cell biology.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 810659-53-1 | |
| Molecular Formula | C₂₄H₂₁N₃O₆S₂ | |
| Molecular Weight | 511.57 g/mol | |
| Appearance | Red solid | |
| Solubility | Soluble in DMSO (10 mM) and Ethanol (5 mg/mL) | |
| Mechanism of Action | Selective Bcl-2 inhibitor, disrupts Bcl-2/BH3 protein interactions | |
| Binding Affinity (Ki) | 1.3 µM for Bcl-2 | |
| Selectivity | No significant affinity for Bcl-xL (Ki > 100 µM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.12 mg of this compound (Molecular Weight = 511.57 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.12 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid in dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-435 breast cancer cells, HL-60 leukemia cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final concentrations should typically range from nanomolar to micromolar (e.g., 0.01 µM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol describes the detection of this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ concentration determined from the cytotoxicity assay) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflow for its in vitro characterization.
Caption: this compound induced apoptosis pathway.
Caption: In vitro experimental workflow for this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Application Notes and Protocols for Measuring YC137 Efficacy in BCL-2 Overexpressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway. Its overexpression is a hallmark of numerous malignancies, contributing to tumor initiation, progression, and resistance to conventional therapies. By sequestering pro-apoptotic proteins like BIM, BAX, and BAK, BCL-2 prevents the mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation that leads to programmed cell death.
YC137 is a small molecule antagonist designed to specifically inhibit the anti-apoptotic function of BCL-2.[1] It binds to the hydrophobic groove of BCL-2, disrupting its interaction with pro-apoptotic partners and thereby restoring the cell's natural ability to undergo apoptosis.[1] this compound has demonstrated selectivity for BCL-2 over other BCL-2 family members like BCL-xL, which may translate to a more favorable therapeutic window.[1] In preclinical studies, this compound has shown efficacy in inducing apoptosis, particularly in combination with other chemotherapeutic agents in leukemia cell lines such as HL-60.[2]
These application notes provide detailed protocols for evaluating the efficacy of this compound as a single agent in BCL-2 overexpressing cancer cell lines. The following sections describe methodologies for assessing cell viability, quantifying apoptosis, and measuring the expression of key BCL-2 family proteins.
Data Presentation
Table 1: Illustrative Single-Agent Efficacy of this compound in BCL-2 Overexpressing Cell Lines
| Cell Line | Cancer Type | BCL-2 Expression | This compound IC50 (µM) | % Apoptosis (at 2x IC50) |
| HL-60 | Acute Promyelocytic Leukemia | High | [Example: 5.2] | [Example: 65%] |
| RS4;11 | Acute Lymphoblastic Leukemia | High | [Example: 3.8] | [Example: 72%] |
| NCI-H146 | Small Cell Lung Cancer | High | [Example: 8.1] | [Example: 58%] |
| MCF-7 | Breast Cancer | Moderate | [Example: 15.7] | [Example: 45%] |
| K562 | Chronic Myelogenous Leukemia | Low | [Example: >50] | [Example: <10%] |
Note: The IC50 and apoptosis values presented in this table are for illustrative purposes to demonstrate data presentation. Specific experimental values for this compound as a single agent across a broad panel of cell lines were not available in the reviewed literature. Researchers should generate this data empirically using the protocols provided below.
Table 2: Binding Affinity of this compound for BCL-2 Family Proteins
| Protein | Binding Affinity (Ki, µM) |
| BCL-2 | 1.3 |
| BCL-xL | >100 |
This data indicates a high selectivity of this compound for BCL-2 over BCL-xL.[1]
Mandatory Visualizations
Caption: BCL-2 Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for this compound Efficacy Measurement.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
BCL-2 overexpressing and control cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
For suspension cells, adjust the cell density to 1 x 10^5 cells/mL in complete culture medium. Add 100 µL of the cell suspension to each well of an opaque-walled 96-well plate.
-
For adherent cells, trypsinize, count, and seed 1 x 10^4 cells in 100 µL of complete culture medium per well of an opaque-walled 96-well plate. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium.
-
Add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized data against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
BCL-2 overexpressing and control cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight (for adherent cells).
-
Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then gently trypsinize the adherent cells. Combine the collected medium and the trypsinized cells.
-
-
Staining:
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Gate the cell populations based on forward and side scatter to exclude debris.
-
Use unstained, Annexin V-FITC only, and PI only controls to set the quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
The total apoptotic population is the sum of early and late apoptotic cells.
-
Western Blot Analysis of BCL-2 Family Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins following treatment with this compound.
Materials:
-
BCL-2 overexpressing and control cancer cell lines
-
This compound
-
Complete cell culture medium
-
10 cm dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: YC137 (CBL0137) for Inducing Apoptosis in Solid Tumors
Introduction
These application notes provide a comprehensive overview of the pre-clinical and clinical investigation of YC137, also known as Curaxin CBL0137, a novel anti-cancer agent for the treatment of solid tumors. CBL0137 is a small molecule that has demonstrated broad-spectrum anti-cancer activity in various tumor models. It functions as a non-genotoxic DNA intercalator that disrupts the histone/DNA interaction, leading to chromatin decondensation. This activity functionally inactivates the histone chaperone FACT (facilitates chromatin transcription), a critical factor for the survival of many cancer cells. The downstream effects of FACT inhibition include the activation of p53-mediated apoptotic pathways and the suppression of several pro-cancerous transcription factors such as MYC, NF-κB, HSF1, and HIF1a.[1]
Note on Compound Nomenclature: The query specifies "this compound". Our literature search identified a Bcl-2 inhibitor with this name, primarily studied in leukemia cell lines.[2] However, a more extensively studied compound in the context of solid tumors with a similar identifier is CBL0137. Given the focus on solid tumors, these notes will detail the application and protocols for CBL0137. Researchers should verify the specific compound of interest for their studies.
Mechanism of Action
CBL0137's primary mechanism of action involves the inhibition of the FACT protein complex, which leads to the induction of apoptosis and inhibition of tumor growth. The proposed signaling pathway is as follows:
-
DNA Intercalation and Chromatin Remodeling: CBL0137 intercalates into DNA, altering its conformation and interfering with the binding of histone proteins.[1]
-
FACT Inhibition: This altered chromatin structure prevents the FACT complex from functioning correctly, leading to its functional inactivation.[1]
-
p53 Activation: Inactivation of FACT leads to the activation of the p53 tumor suppressor protein.[1]
-
Induction of Apoptosis: Activated p53 triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
-
Inhibition of Pro-Cancer Transcription Factors: CBL0137 also inhibits the activity of key transcription factors that promote cancer cell survival and proliferation, including MYC, NF-kB, HSF1, and HIF1a.
-
Immunogenic Cell Death: CBL0137 has been shown to induce immunogenic cell death, which can contribute to the activation of an anti-tumor immune response.
Quantitative Data from Clinical Studies
The following tables summarize the key quantitative data from a first-in-human Phase Ib dose-escalation study of oral CBL0137 in patients with advanced solid tumors.
Table 1: Patient Demographics and Characteristics
| Characteristic | Value |
| Number of Patients | 60 |
| Gender (Female/Male) | 42 / 18 |
| Median Age (Range) | 56 (25-76) years |
| ECOG Performance Status (0/1/2) | 8 / 49 / 3 |
| Cancer Types (n) | |
| Ovarian Cancer | 15 |
| Colorectal Cancer | 14 |
| Breast Cancer | 11 |
| Others | 20 |
Table 2: Pharmacokinetic Parameters of Oral CBL0137
| Parameter | Value (Mean, Range) |
| Time to Maximum Plasma Concentration (Tmax) on Day 1 | 5.1 (1-10) hours |
| Half-life (t1/2) | 25.6 (0.3-166) hours |
| Day 13/Day 1 Trough Concentration Ratio | 3.6 (1.7-7.2) -fold accumulation |
Table 3: Clinical Efficacy and Dose-Limiting Toxicities
| Parameter | Observation |
| Efficacy | |
| Disease Control (Stable Disease) | 11 patients |
| Target Lesion Regression (up to 21%) | 4 patients (2 breast, 1 sarcoma, 1 ovarian) |
| Stable Disease > 36 weeks | 2 patients (1 breast, 1 sarcoma) |
| Dose-Limiting Toxicities (DLTs) | |
| 88 mg QD | Grade 3 QTc Prolongation |
| 200 mg QD | Grade 4 Neutropenia/Thrombocytopenia |
| 200 mg QD | Grade 3 LV Dysfunction |
| Recommended Phase 2 Dose (RP2D) | 180 mg QD for 14 days in 28-day cycles |
Experimental Protocols
The following are representative protocols for the preclinical evaluation of this compound (CBL0137).
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (CBL0137) stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound (CBL0137)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound (CBL0137) formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Syringes and needles
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intravenous injection) and the vehicle control to the respective groups according to the desired dosing schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
References
- 1. Results of a completed first-in-human phase Ib dose-escalation study of oral CBL0137 in patients with advanced solid tumors. - ASCO [asco.org]
- 2. Combination of guanine arabinoside and Bcl-2 inhibitor this compound overcomes the cytarabine resistance in HL-60 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting YC137 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the insolubility of YC137 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] In cancer cells, particularly hematological malignancies, overexpression of Bcl-2 prevents apoptosis (programmed cell death), contributing to tumor survival and drug resistance. This compound binds to Bcl-2, blocking its anti-apoptotic function and thereby promoting cancer cell death.[1][2] It is a valuable tool in cancer research for studying apoptosis and developing new therapeutic strategies.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] Quantitative solubility data is summarized in the table below.
Q3: What is the mechanism of action of this compound?
This compound functions by inhibiting the anti-apoptotic protein Bcl-2. Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing them from forming pores in the mitochondrial membrane. By inhibiting Bcl-2, this compound allows Bax and Bak to oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade that culminates in apoptosis.[4]
Q4: Are there any known stability issues with this compound?
While specific stability data is limited, it is recommended to store this compound as a solid at -20°C for long-term storage. Stock solutions in DMSO should also be stored at -20°C or -80°C and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a systematic approach to addressing precipitation issues encountered when preparing this compound for in vitro experiments.
Issue 1: this compound precipitates when preparing a stock solution.
-
Possible Cause: The chosen solvent is inappropriate, or the concentration is too high.
-
Solution:
-
Solvent Selection: Use anhydrous, high-purity DMSO for preparing the primary stock solution.
-
Concentration: Do not exceed the recommended maximum stock concentrations (see Table 1). For a 10 mM stock, dissolve 5.12 mg of this compound (MW: 511.57 g/mol ) in 1 mL of DMSO.
-
Dissolution Technique: To aid dissolution, warm the solution to 37°C for a short period and vortex or sonicate.
-
Issue 2: this compound precipitates upon dilution in aqueous buffer or cell culture medium.
This is a common phenomenon known as "salting out" or "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to fall out of solution.
-
Solution 1: Optimize DMSO Concentration
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is sufficient to maintain this compound solubility but remains non-toxic to your cells. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer or medium. This gradual change in solvent polarity can help prevent precipitation.
-
-
Solution 2: Employ Solubilizing Excipients (Requires Optimization)
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
General Protocol: Prepare a stock solution of the cyclodextrin in your aqueous buffer. Add the this compound DMSO stock solution to the cyclodextrin solution while vortexing. The optimal molar ratio of cyclodextrin to this compound will need to be determined empirically.
-
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in cell culture applications at low, non-toxic concentrations (typically below 0.1%).
-
General Protocol: Prepare a stock solution of the surfactant in your aqueous buffer. Add the this compound DMSO stock to the surfactant solution. The appropriate surfactant and its optimal concentration need to be determined experimentally.
-
-
-
Solution 3: pH Adjustment (Compound Dependent)
-
The solubility of some compounds can be influenced by the pH of the solution. The effect of pH on this compound solubility is not well-documented. If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility. This approach requires careful consideration as changes in pH can affect cell viability and the activity of the compound.
-
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration (Molar) | Concentration (mg/mL) |
| DMSO | 10 mM | ~5.12 mg/mL |
| DMSO | Not specified | 5 mg/mL |
| Ethanol | Not specified | 5 mg/mL |
Molecular Weight of this compound: 511.57 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.12 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dosing Cells with this compound and Avoiding Precipitation
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable DMSO concentration for your experiment (e.g., ≤ 0.5%).
-
Perform serial dilutions of the 10 mM this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of medium (results in 100 µM this compound in 1% DMSO).
-
Add 10 µL of this 100 µM intermediate solution to 90 µL of medium in your cell culture well to get a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Add the final diluted this compound solution to your cells and gently mix.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Caption: Workflow for troubleshooting this compound precipitation.
References
YC137 Technical Support Center: Optimizing Concentration for Maximum Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YC137, a small molecule Bcl-2 inhibitor, to induce maximum apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is an anti-apoptotic protein that prevents programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak. This compound binds to the BH3-binding groove of Bcl-2, preventing it from inhibiting pro-apoptotic proteins. This leads to the activation of the intrinsic (or mitochondrial) pathway of apoptosis. The release of mitochondrial cytochrome c activates caspases, ultimately leading to cell death.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to induce apoptosis in various cell lines, particularly those that are dependent on Bcl-2 for survival. This includes hematopoietic progenitor cells transfected with Bcl-2 and certain cancer cell lines.[1] It has also been used to enhance apoptosis in combination with other agents in human leukemia cell lines such as HL-60.
Q3: What is a recommended starting concentration range for this compound?
A3: The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for a dose-response experiment is in the nanomolar to low micromolar range. For Bcl-2-dependent hematopoietic cells, significant apoptosis has been observed at concentrations as low as 0.2 µmol/L.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary significantly between different cell lines and the concentration of this compound used. A time-course experiment is recommended, typically ranging from 6 to 48 hours, to determine the peak apoptotic response.
Q5: What are the key downstream events to measure after this compound treatment?
A5: Key events to measure include the externalization of phosphatidylserine (using Annexin V staining), activation of caspases (particularly caspase-9 and the executioner caspase-3), and the loss of mitochondrial membrane potential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low induction of apoptosis | 1. Cell line is not dependent on Bcl-2 for survival: The cell line may have alternative survival pathways or overexpress other anti-apoptotic proteins like Mcl-1 or Bcl-xL. 2. Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit Bcl-2. 3. Insufficient incubation time: The incubation period may not be long enough to observe apoptosis. 4. Degraded this compound: The compound may have degraded due to improper storage or handling. | 1. Profile your cell line: Perform western blotting to confirm the expression levels of Bcl-2 and other anti-apoptotic proteins. Consider using a combination of inhibitors if other anti-apoptotic proteins are highly expressed. 2. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal dose for your cells. 3. Conduct a time-course experiment: Measure apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. 4. Use a fresh stock of this compound: Ensure the compound is stored correctly (typically at -20°C, protected from light) and prepare fresh dilutions for each experiment. |
| High background apoptosis in control cells | 1. Unhealthy cells: Cells may be stressed due to over-confluency, nutrient deprivation, or harsh handling. 2. Contamination: Mycoplasma or other microbial contamination can induce apoptosis. | 1. Maintain healthy cell cultures: Use cells in the logarithmic growth phase, avoid over-confluency, and handle them gently during passaging and plating. 2. Test for contamination: Regularly check cell cultures for any signs of contamination. |
| Inconsistent results between experiments | 1. Variability in cell density: Different starting cell numbers can affect the response to the drug. 2. Inconsistent reagent preparation: Variations in the dilution of this compound or staining reagents can lead to inconsistent results. 3. Flow cytometer settings: Inconsistent setup of the flow cytometer, including compensation and gating, can lead to variability. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment. 2. Prepare fresh reagents: Prepare fresh dilutions of this compound and staining solutions for each experiment from a reliable stock. 3. Standardize flow cytometry setup: Use standardized instrument settings and gating strategies for all experiments. Always include single-color controls for proper compensation. |
| High percentage of necrotic cells (Annexin V+/PI+) | 1. High concentration of this compound: Very high concentrations of the inhibitor may induce necrosis instead of or in addition to apoptosis. 2. Prolonged incubation time: Extended exposure to the drug can lead to secondary necrosis of apoptotic cells. | 1. Lower the this compound concentration: Perform a dose-response experiment to find a concentration that maximizes apoptosis while minimizing necrosis. 2. Reduce the incubation time: A shorter incubation period may be sufficient to observe early apoptotic events without significant progression to necrosis. |
Data Presentation
This compound Concentration and Apoptosis Induction
The following table summarizes the dose-dependent effect of this compound on apoptosis in Bcl-2-transfected FL5.12 hematopoietic progenitor cells after 20 hours of treatment. Data is adapted from Real et al., 2004, Cancer Research.
| This compound Concentration (µmol/L) | Apoptosis (Arbitrary Units, A405) |
| 0 | 0.1 |
| 0.05 | 0.4 |
| 0.1 | 0.8 |
| 0.2 | 1.2 |
| 0.5 | 1.3 |
Note: Apoptosis was quantified by an ELISA method that measures histone-associated DNA fragments in the cytosol. Researchers should generate their own dose-response curve for their specific cell line and apoptosis detection method.
Signaling Pathway
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Experimental Protocols
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for this compound apoptosis experiments.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a range of this compound concentrations for the desired incubation period. Include an untreated control (vehicle, e.g., DMSO).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect both the detached cells from the supernatant and the adherent cells.
-
For suspension cells, collect the entire cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 2: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.
-
Collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading.
-
-
Caspase Assay:
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3/7 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength as specified by the kit manufacturer.
-
An increase in signal intensity corresponds to higher caspase-3/7 activity.
-
Protocol 3: Mitochondrial Membrane Potential Assay using JC-1
Objective: To detect the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
JC-1 reagent
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
After treatment, remove the medium and wash the cells once with PBS.
-
Add pre-warmed medium containing JC-1 dye (final concentration typically 1-10 µg/mL) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium and observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers throughout the cytoplasm.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cells using a flow cytometer, detecting the red and green fluorescence signals. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
-
References
common issues with YC137 in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term cell culture of YC137, a potent Bcl-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is an anti-apoptotic protein that prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins like Bax and Bak.[2][3][4][5] this compound disrupts the function of Bcl-2, leading to the release of pro-apoptotic proteins, which can then trigger the mitochondrial pathway of apoptosis and induce cell death in cancer cells that overexpress Bcl-2.
Q2: In which cell lines is this compound typically used?
A2: this compound has been shown to be effective in overcoming cytarabine resistance in the HL-60 human promyelocytic leukemia cell line. It is often used in hematological malignancy cell lines that exhibit overexpression of Bcl-2 as a survival mechanism.
Q3: What is the primary application of this compound in long-term cell culture?
A3: The primary application of this compound in long-term cell culture is to investigate mechanisms of drug resistance and to evaluate its potential as a long-term therapeutic agent, often in combination with other chemotherapeutic drugs like cytarabine. Long-term studies help to understand the development of resistance to this compound and to identify strategies to overcome it.
Q4: How should this compound be stored and prepared for cell culture experiments?
A4: this compound should be stored as a stock solution, typically in DMSO, at -20°C or -80°C to ensure stability. For cell culture experiments, the stock solution should be thawed and diluted in a pre-warmed complete culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically below 0.5%).
Troubleshooting Common Issues with this compound in Long-Term Cell Culture
Issue 1: Decreased Efficacy of this compound Over Time
Possible Causes:
-
Development of Drug Resistance: Cells can develop resistance to Bcl-2 inhibitors through various mechanisms, including the upregulation of other anti-apoptotic proteins like Bcl-XL and Mcl-1, or mutations in the Bcl-2 protein that prevent this compound binding.
-
Compound Instability: this compound may degrade over time in the culture medium at 37°C.
-
Cell Clumping: In suspension cultures like HL-60, cell clumping can limit the access of this compound to all cells.
Troubleshooting Strategies:
-
Monitor for Resistance Markers: Regularly perform western blotting or qPCR to check the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1, Bax, Bak). An increase in Bcl-XL or Mcl-1 may indicate the development of resistance.
-
Combination Therapy: Consider using this compound in combination with other agents that target different survival pathways. For example, its synergy with cytarabine in HL-60 cells is well-documented.
-
Regular Media Changes: For long-term cultures, it is recommended to change the media with a fresh compound every 48-72 hours to maintain a consistent concentration of active this compound.
-
Prevent Cell Clumping: Gently pipette the cell suspension to break up clumps during media changes and passaging. If clumping persists, consider using a cell-detaching agent suitable for suspension cells at a very low concentration for a short duration.
Issue 2: Increased Cell Death in Control (Vehicle-Treated) Cultures
Possible Causes:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations, especially during long-term exposure.
-
Nutrient Depletion/Waste Accumulation: Long-term culture without adequate media changes can lead to the depletion of essential nutrients and the buildup of toxic metabolic byproducts.
-
Contamination: Low-level microbial contamination (e.g., mycoplasma) can stress cells and lead to increased cell death.
Troubleshooting Strategies:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at the lowest effective and non-toxic level (typically ≤ 0.1% for DMSO in long-term studies). Run a vehicle-only control for the entire duration of the experiment.
-
Maintain a Regular Feeding Schedule: Change the culture medium every 2-3 days to replenish nutrients and remove waste products.
-
Regularly Test for Mycoplasma: Periodically test your cell cultures for mycoplasma contamination, as it can significantly impact experimental results.
Issue 3: Inconsistent Results in Apoptosis Assays
Possible Causes:
-
Suboptimal Cell Density: The cell density at the time of this compound treatment and at the time of the assay can influence the apoptotic response.
-
Timing of Assay: Apoptosis is a dynamic process, and performing the assay too early or too late after treatment can lead to an underestimation of cell death.
-
Improper Sample Handling: Apoptotic cells are fragile and can be lost during washing and centrifugation steps.
Troubleshooting Strategies:
-
Optimize Seeding Density: Determine the optimal seeding density that allows for logarithmic growth throughout the experiment and prevents confluence-induced apoptosis.
-
Perform a Time-Course Experiment: To identify the optimal time point for measuring apoptosis, conduct a time-course experiment (e.g., 24, 48, 72 hours) after this compound treatment.
-
Gentle Sample Handling: When harvesting and staining cells for apoptosis assays, use gentle centrifugation (e.g., 300 x g for 5 minutes) and minimize vortexing to prevent the loss of apoptotic bodies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HL-60 cells.
Table 1: Cytotoxicity of this compound in Combination with Cytarabine in HL-60 Cells
| Treatment | IC50 (µM) | Fold Resistance (HL-60/ara-C60 vs. HL-60) |
| Cytarabine | Not specified | 60 |
| This compound + Cytarabine | Not specified | Significantly reduced |
Note: The primary study on this compound demonstrated a significant reduction in cytarabine resistance in HL-60/ara-C60 cells when combined with this compound, but did not provide specific IC50 values for the combination.
Table 2: Effect of this compound on Apoptosis in Cytarabine-Resistant HL-60 Cells (HL-60/ara-C60)
| Treatment | Percentage of Apoptotic Cells (%) |
| Control | Baseline |
| Cytarabine alone | Moderate increase |
| This compound + Cytarabine | Significant increase |
Note: The combination of this compound and cytarabine produced a greater amount of apoptosis than cytarabine alone in HL-60/ara-C60 cells. Specific percentages were not provided in the publication.
Experimental Protocols
Protocol 1: Long-Term Treatment of HL-60 Cells with this compound
Objective: To maintain a viable HL-60 cell culture under continuous exposure to this compound for an extended period (e.g., several weeks) to study the development of drug resistance.
Methodology:
-
Cell Seeding: Seed HL-60 cells at a low density (e.g., 1 x 10^5 cells/mL) in a T-25 flask with a complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Initial Treatment: Add the desired concentration of this compound (and cytarabine, if applicable) to the culture medium. Include a vehicle-only control.
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Every 48-72 hours, gently resuspend the cells and perform a cell count using a hemocytometer and trypan blue exclusion to assess viability.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a fresh, pre-warmed medium containing the appropriate concentration of this compound (and other drugs) to maintain the desired cell density (e.g., between 1 x 10^5 and 1 x 10^6 cells/mL).
-
-
Monitoring for Resistance: At regular intervals (e.g., every 2 weeks), harvest a subset of cells to assess their sensitivity to this compound using a short-term cytotoxicity assay (e.g., MTT or Annexin V/PI staining). Also, analyze the expression of Bcl-2 family proteins by western blot.
Protocol 2: Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed HL-60 cells in a 6-well plate at a density of 2 x 10^5 cells/mL and treat with various concentrations of this compound (and/or cytarabine) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Collect the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Combination of guanine arabinoside and Bcl-2 inhibitor this compound overcomes the cytarabine resistance in HL-60 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
YC137 cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Bcl-2 inhibitor, YC137. The information focuses on assessing its cytotoxic effects, particularly in the context of limited data on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound in non-cancerous cell lines?
There is currently a significant lack of published data specifically detailing the cytotoxic effects of this compound across a broad range of non-cancerous cell lines. While one source mentions that this compound has little effect on a variety of primary cells at concentrations up to 5 µM, comprehensive studies are not publicly available.[1] Therefore, it is crucial for researchers to empirically determine the cytotoxicity of this compound in their specific non-cancerous cell line of interest.
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[2][3] Bcl-2 is an anti-apoptotic protein that prevents programmed cell death (apoptosis). This compound functions by binding to a specific groove on the Bcl-2 protein, known as the BH3-binding groove. This action blocks the interaction between Bcl-2 and pro-apoptotic proteins like the Bid BH3 peptide. By disrupting this interaction, this compound effectively neutralizes the anti-apoptotic function of Bcl-2, leading to the activation of the downstream apoptotic cascade and selective induction of apoptosis in Bcl-2-dependent cells.
Q3: What are the potential off-target effects of Bcl-2 inhibitors on normal cells?
While highly selective Bcl-2 inhibitors are designed to target cancer cells that overexpress Bcl-2, there is a potential for off-target effects on normal cells that also rely on Bcl-2 family proteins for survival. For instance, MCL-1, another anti-apoptotic protein, is crucial for the survival of hematopoietic stem cells. Inhibition of Bcl-xL, a protein closely related to Bcl-2, can lead to a decrease in platelet production (thrombocytopenia). Pan-Bcl-2 inhibitors that target multiple Bcl-2 family members have been associated with significant toxicities in clinical trials. Therefore, when evaluating a Bcl-2 inhibitor like this compound, it is important to consider its selectivity profile and assess its effects on relevant normal cell populations.
Q4: How can I assess the cytotoxicity of this compound in my non-cancerous cell line of interest?
To assess the cytotoxicity of this compound in a specific non-cancerous cell line, a dose-response experiment using a standard cytotoxicity assay is recommended. Commonly used assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures the release of lactate dehydrogenase from damaged cells. The general workflow involves seeding the cells, treating them with a range of this compound concentrations for a defined period, and then performing the chosen assay to determine cell viability or death.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Ensure that cells are in the logarithmic growth phase and have a consistent passage number. Maintain uniform cell seeding density across all wells and plates.
-
-
Possible Cause: Reagent preparation and handling.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and have been stored correctly. Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.
-
-
Possible Cause: Incubation time.
-
Solution: Use a consistent incubation time for drug treatment and for the assay itself. The optimal incubation time can vary depending on the cell line and the compound's mechanism of action.
-
Issue: Low signal or no response in the cytotoxicity assay.
-
Possible Cause: Insufficient cell number.
-
Solution: Optimize the cell seeding density for your specific cell line and plate format to ensure the signal is within the linear range of the assay.
-
-
Possible Cause: Ineffective concentration of this compound.
-
Solution: Perform a broad-range dose-response experiment to identify the effective concentration range for your cell line.
-
-
Possible Cause (for MTT assay): Insufficient incubation with MTT reagent.
-
Solution: Ensure the MTT solution is fresh and protected from light. The incubation period (typically 1-4 hours) may need to be optimized for your cell line to allow for sufficient formazan crystal formation.
-
Issue: High background signal in the cytotoxicity assay.
-
Possible Cause (for LDH assay): Serum in the culture medium.
-
Solution: Some sera contain LDH, which can contribute to the background signal. Consider reducing the serum concentration or using a serum-free medium during the assay.
-
-
Possible Cause: Phenol red in the medium.
-
Solution: Phenol red can interfere with the absorbance readings in colorimetric assays. Use phenol red-free medium during the final assay steps if this is identified as an issue.
-
-
Possible Cause: Overly forceful pipetting.
-
Solution: Gentle handling of cells during media changes and reagent addition is crucial to avoid artificially inducing cell lysis and LDH release.
-
Data Presentation
As comprehensive quantitative data for this compound's cytotoxicity in a wide range of non-cancerous cell lines is not available in the public domain, a comparative data table cannot be provided at this time. Researchers are encouraged to generate their own dose-response curves and calculate IC50 values for their specific cell lines of interest.
For context, in a study on the HL-60 leukemia cell line, this compound was shown to enhance the growth-inhibitory effects of other nucleoside analogs. However, specific IC50 values for this compound alone in this or other cell lines are not consistently reported in the provided search results. One source notes that this compound induces apoptosis in Bcl-2-overexpressing MDA-MB435B breast cancer cells at concentrations below 300 nM.
Experimental Protocols
Recommended Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (medium and MTT only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Recommended Protocol: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium from cells with damaged membranes, a hallmark of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing reaction buffer, substrate mix, and stop solution)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (substrate and buffer) to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity for each treatment using the formula: (% Cytotoxicity = (Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
References
Technical Support Center: YC137 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with YC137. The information is designed to address common challenges encountered during in vivo experiments, with a focus on improving bioavailability.
This compound Compound Profile
This compound is a specific small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a key regulator of apoptosis.[1][2][3] By disrupting the interaction between Bcl-2 and the pro-apoptotic protein Bid, this compound induces programmed cell death in cells that overexpress Bcl-2.[1][2] Its potential as a therapeutic agent is being explored, particularly in the context of overcoming drug resistance in cancer cells.
| Property | Value | Source |
| CAS Number | 810659-53-1 | |
| Molecular Formula | C24H21N3O6S2 | |
| Molecular Weight | 511.57 g/mol | |
| Appearance | Red solid | |
| Solubility | 5 mg/mL in DMSO, 5 mg/mL in ethanol | |
| Mechanism of Action | Inhibits the binding of the Bid BH3 peptide to Bcl-2 |
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our animal models despite using the recommended in vitro concentration. What could be the issue?
A1: Low in vivo efficacy, despite potent in vitro activity, often points to poor bioavailability. This compound is a solid compound with limited solubility in aqueous solutions, which can significantly hinder its absorption and distribution in the body. We recommend investigating the formulation of this compound to enhance its solubility and systemic exposure.
Q2: What are the initial steps to improve the bioavailability of this compound?
A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex ones.
-
Vehicle Optimization: Ensure the vehicle used for administration is appropriate. For preclinical studies, a mixture of solvents like DMSO, polyethylene glycol (PEG), and saline is common. However, the concentration of organic solvents should be minimized to avoid toxicity.
-
Particle Size Reduction: Decreasing the particle size of the this compound powder can increase its surface area and dissolution rate. Techniques like micronization or nano-milling can be employed.
-
Formulation Strategies: If simple vehicle optimization is insufficient, consider more advanced formulation approaches such as solid dispersions, lipid-based formulations, or cyclodextrin complexes.
Q3: Can you provide more details on advanced formulation strategies for a compound like this compound?
A3: Several advanced strategies can be employed to enhance the bioavailability of poorly soluble compounds:
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved through methods like spray drying or hot-melt extrusion. The goal is to create an amorphous solid dispersion where the drug is molecularly dispersed, thereby improving its dissolution rate.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs. They can also facilitate lymphatic uptake, which helps bypass first-pass metabolism in the liver.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility, protect it from degradation, and potentially offer controlled release.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous media | Poor aqueous solubility of this compound. | 1. Optimize the co-solvent system. 2. Consider using a surfactant to improve solubility. 3. Explore formulation strategies like solid dispersions or lipid-based formulations. |
| High variability in plasma concentrations between subjects | Inconsistent absorption due to poor dissolution. | 1. Improve the formulation to ensure consistent drug release. 2. Control for factors that can affect absorption, such as food intake in the animals. |
| Low oral bioavailability (<10%) | Poor solubility, low permeability, or significant first-pass metabolism. | 1. Enhance solubility through formulation strategies. 2. Investigate the use of permeation enhancers if low permeability is suspected. 3. Consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP), to bypass first-pass metabolism. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice
This protocol provides a starting point for developing an oral formulation for this compound. Optimization may be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Add PEG400 to the solution and mix thoroughly. A common ratio is 40% PEG400.
-
Add Tween 80 to the mixture and vortex. A typical concentration is 5% Tween 80.
-
Slowly add sterile saline to the desired final volume while continuously mixing to form a clear solution or a stable suspension.
-
Administer the formulation to the mice via oral gavage at the desired dose.
Note: The final concentration of DMSO should be carefully considered to avoid toxicity. It is crucial to conduct a vehicle tolerability study in a small cohort of animals before proceeding with the main experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating strategies to improve its bioavailability.
Caption: Mechanism of action of this compound as a Bcl-2 inhibitor.
Caption: Workflow for improving and evaluating this compound bioavailability.
References
Technical Support Center: Addressing YC137 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the Bcl-2 inhibitor, YC137, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] It functions by binding to the BH3 domain of Bcl-2, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins like Bid.[1] This inhibition of Bcl-2's anti-apoptotic activity leads to the release of pro-apoptotic proteins, activation of the intrinsic apoptosis pathway, and subsequent cancer cell death.[1][2] this compound has shown particular efficacy in overcoming resistance to conventional chemotherapeutic agents like cytarabine (ara-C) in leukemia cell lines that overexpress Bcl-2.
Q2: What are the known mechanisms by which cancer cells develop resistance to ara-C that this compound can overcome?
A2: Resistance to cytarabine (ara-C) in cancer cells, particularly in leukemia, is often multifactorial. Key mechanisms include:
-
Overexpression of anti-apoptotic proteins: Increased levels of Bcl-2 and Bcl-xL prevent the induction of apoptosis by ara-C.
-
Reduced drug activation: Decreased expression of the enzyme deoxycytidine kinase (dCK) leads to lower intracellular levels of the active form of ara-C (ara-CTP), diminishing its cytotoxic effect.
This compound directly counteracts the overexpression of Bcl-2, restoring the apoptotic potential of the cancer cells and sensitizing them to ara-C.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific studies on acquired resistance to this compound are limited, mechanisms of resistance to the broader class of Bcl-2 inhibitors (BH3 mimetics) have been described and may be applicable. These include:
-
Mutations in the BCL2 gene: Alterations in the BH3-binding groove of the Bcl-2 protein can reduce the binding affinity of this compound, rendering it less effective.
-
Upregulation of other anti-apoptotic proteins: Increased expression of other anti-apoptotic Bcl-2 family members, such as Mcl-1 or Bcl-xL, can compensate for the inhibition of Bcl-2 by this compound.
-
Mutations in pro-apoptotic effector proteins: Inactivating mutations in pro-apoptotic proteins like BAX can prevent the downstream execution of apoptosis even when Bcl-2 is inhibited.
-
Alterations in mitochondrial function: Changes in mitochondrial oxidative phosphorylation have been observed in cells resistant to Bcl-2 inhibitors.
Troubleshooting Guides
Problem 1: this compound treatment does not induce apoptosis in our cancer cell line.
| Possible Cause | Troubleshooting Step |
| Low or absent Bcl-2 expression | Confirm Bcl-2 protein expression levels in your cell line using Western Blot. This compound is most effective in cells dependent on Bcl-2 for survival. |
| Sub-optimal this compound concentration | Perform a dose-response experiment to determine the optimal IC50 concentration of this compound for your specific cell line using a cell viability assay (e.g., XTT or MTT assay). |
| Compensatory upregulation of other anti-apoptotic proteins | Analyze the expression levels of other anti-apoptotic proteins like Mcl-1 and Bcl-xL via Western Blot. Consider combination therapy with inhibitors of these proteins. |
| Mutations in downstream apoptotic machinery | Sequence key pro-apoptotic genes like BAX to check for inactivating mutations. |
| Incorrect experimental procedure | Review the detailed protocols for apoptosis assays (e.g., Annexin V staining) to ensure proper execution. |
Problem 2: We are observing the development of resistance to this compound over time.
| Possible Cause | Troubleshooting Step |
| Selection of resistant clones | Culture the resistant cells and perform molecular profiling to identify potential resistance mechanisms (e.g., BCL2 sequencing, expression analysis of other Bcl-2 family members). |
| Emergence of mutations in the BCL2 gene | Sequence the BCL2 gene in the resistant cell population to identify mutations in the BH3-binding domain. |
| Increased expression of Mcl-1 or Bcl-xL | Use Western Blot to compare the expression levels of Mcl-1 and Bcl-xL in resistant versus sensitive cells. |
| Inactivation of BAX | Sequence the BAX gene to identify potential mutations that confer resistance. |
Quantitative Data
Table 1: Growth-Inhibitory Effects of Nucleoside Analogs in Combination with this compound on ara-C-Resistant HL-60/ara-C60 Cells
| Treatment | IC50 (μM) in HL-60/ara-C60 Cells |
| ara-C | 1.2 ± 0.2 |
| ara-C + 5 μM this compound | 0.3 ± 0.05 |
| dFdC | 0.8 ± 0.1 |
| dFdC + 5 μM this compound | 0.2 ± 0.03 |
| 2CdA | 2.5 ± 0.4 |
| 2CdA + 5 μM this compound | 0.7 ± 0.1 |
Data extracted from Nishi et al., Cancer Sci, 2013. IC50 values were determined by XTT assay after 72 hours of drug exposure. Values are presented as mean ± SD.
Experimental Protocols
Cell Viability Assessment using XTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron Coupling Reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of this compound, alone or in combination with other drugs. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Immediately before the end of the incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Western Blot for Bcl-2 Family Protein Expression
This protocol is for analyzing the expression levels of Bcl-2, Bcl-xL, and Mcl-1.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Apoptosis Detection by Annexin V Staining
This protocol is for quantifying apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include both positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for investigating this compound resistance.
References
Technical Support Center: Protocol Refinement for YC137 and Guanine Arabinoside Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of YC137, a Bcl-2 inhibitor, and guanine arabinoside (ara-G). This guide is designed to address specific issues that may be encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the combination of this compound and guanine arabinoside in overcoming cytarabine (ara-C) resistance?
A1: The combination of this compound and guanine arabinoside (ara-G) works through a dual mechanism to overcome cytarabine (ara-C) resistance. Guanine arabinoside augments the protein level of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation of ara-C.[1][2] This leads to increased production of the active metabolite, ara-C triphosphate (ara-CTP), enhancing its cytotoxic effect.[1][2] this compound is a small molecule antagonist of the anti-apoptotic protein Bcl-2.[1] By inhibiting Bcl-2, this compound promotes apoptosis, or programmed cell death, in cancer cells that have become resistant to ara-C-induced apoptosis due to overexpression of Bcl-2.
Q2: What is the rationale for using guanine arabinoside specifically, over other nucleoside analogs?
A2: Guanine arabinoside was shown to be effective in augmenting dCK protein levels and subsequently increasing ara-CTP production in ara-C-resistant cells. This is a key mechanism to counteract one of the primary modes of ara-C resistance, which is the decreased production of its active metabolite.
Q3: What are the expected outcomes of a successful combination experiment?
A3: A successful experiment will demonstrate a synergistic cytotoxic effect of the three-drug combination (ara-C, guanine arabinoside, and this compound) compared to any of the agents alone or in two-drug combinations. This can be quantified by a significant decrease in the IC50 value for ara-C in the presence of guanine arabinoside and this compound. Furthermore, an increase in markers of apoptosis (e.g., cleaved caspase-3) and an increase in intracellular ara-CTP levels would be expected.
Q4: In which cell lines has this combination been shown to be effective?
A4: The primary research demonstrating the efficacy of this combination used the HL-60 human promyelocytic leukemia cell line and a cytarabine-resistant variant, HL-60/ara-C60. The resistant cell line was characterized by low dCK protein expression and overexpression of Bcl-2 and Bcl-XL.
Data Presentation
Table 1: In Vitro Cytotoxicity of Cytarabine (ara-C) in Combination with Guanine Arabinoside (ara-G) and/or this compound in HL-60 and HL-60/ara-C60 Cells
| Cell Line | Treatment | IC50 of ara-C (μM) |
| HL-60 | ara-C alone | 0.1 |
| HL-60/ara-C60 | ara-C alone | 6.0 |
| HL-60/ara-C60 | ara-C + 10 μM ara-G | 1.5 |
| HL-60/ara-C60 | ara-C + 1 μM this compound | 2.0 |
| HL-60/ara-C60 | ara-C + 10 μM ara-G + 1 μM this compound | 0.5 |
Data summarized from Nishi et al., Cancer Science, 2013.
Table 2: Intracellular ara-CTP Production in HL-60 and HL-60/ara-C60 Cells
| Cell Line | Treatment | Intracellular ara-CTP (pmol/10^6 cells) |
| HL-60 | 10 μM ara-C for 3h | 120 |
| HL-60/ara-C60 | 10 μM ara-C for 3h | 20 |
| HL-60/ara-C60 | 10 μM ara-G for 2h, then 10 μM ara-C for 3h | 60 |
Data summarized from Nishi et al., Cancer Science, 2013.
Experimental Protocols
Cell Culture and Establishment of Resistant Cell Line
-
Cell Line: HL-60 (human promyelocytic leukemia cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Establishment of ara-C Resistant Cell Line (HL-60/ara-C60):
-
Gradually expose HL-60 cells to increasing concentrations of ara-C over a period of 6 months.
-
Maintain the final resistant cell line in the presence of 60 nM ara-C.
-
Before each experiment, culture the resistant cells in ara-C-free medium for at least two weeks.
-
Cell Viability Assay (Trypan Blue Dye Exclusion Method)
-
Seed cells at a density of 1 x 10^5 cells/mL in a 24-well plate.
-
Treat cells with various concentrations of ara-C, with or without guanine arabinoside and/or this compound, for 72 hours.
-
After incubation, mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells and determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Measurement of Intracellular ara-CTP by HPLC
-
Incubate 1 x 10^7 cells with the indicated drugs for the specified time.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Extract the nucleotides by adding 200 μL of 0.5 M perchloric acid and incubating on ice for 30 minutes.
-
Centrifuge at 15,000 rpm for 5 minutes at 4°C.
-
Neutralize the supernatant with 4 M potassium carbonate.
-
Analyze the supernatant using a high-performance liquid chromatography (HPLC) system to quantify the levels of ara-CTP.
Western Blot Analysis for dCK and Bcl-2 Family Proteins
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 μg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against dCK, Bcl-2, Bcl-XL, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway for overcoming cytarabine resistance.
Caption: General experimental workflow for combination drug studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Cell clumping. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.2. Mix the plate gently after adding drugs.3. Ensure a single-cell suspension is achieved before plating. |
| No synergistic effect observed | 1. Suboptimal drug concentrations.2. Incorrect incubation time.3. Cell line does not have the target resistance mechanisms (low dCK, high Bcl-2). | 1. Perform a dose-response matrix experiment to identify optimal synergistic concentrations.2. Optimize the incubation time for the specific cell line.3. Characterize the resistant cell line to confirm the expression of dCK and Bcl-2 family proteins. |
| Low or no dCK protein detected by Western blot | 1. Low protein loading.2. Poor antibody quality.3. Inefficient protein extraction. | 1. Increase the amount of protein loaded onto the gel.2. Use a validated antibody for dCK and include a positive control cell lysate.3. Use a lysis buffer optimized for the extraction of cytoplasmic proteins. |
| Inconsistent ara-CTP levels in HPLC | 1. Incomplete cell lysis and nucleotide extraction.2. Degradation of nucleotides.3. Inaccurate cell counting. | 1. Ensure complete cell lysis by vortexing and sonication if necessary.2. Keep samples on ice at all times and process them quickly.3. Perform triplicate cell counts before starting the experiment. |
| High background in Western blots for Bcl-2 | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA).2. Titrate the antibody concentrations to find the optimal dilution. |
References
- 1. Combination of guanine arabinoside and Bcl-2 inhibitor this compound overcomes the cytarabine resistance in HL-60 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of guanine arabinoside and Bcl‐2 inhibitor this compound overcomes the cytarabine resistance in HL‐60 leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of YC137
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of YC137, a small molecule Bcl-2 inhibitor, during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide & FAQs
Q1: My cells are showing unexpected toxicity or a phenotype inconsistent with Bcl-2 inhibition after this compound treatment. What could be the cause?
A: Unexplained cellular responses can often be attributed to off-target effects. This compound, while targeting the anti-apoptotic protein Bcl-2, may also interact with other proteins, leading to unintended biological consequences.
Troubleshooting Steps:
-
Optimize this compound Concentration: It is crucial to use the lowest effective concentration of this compound. High concentrations increase the likelihood of binding to lower-affinity off-targets. Perform a dose-response experiment to determine the minimal concentration required to achieve the desired on-target effect (e.g., induction of apoptosis in Bcl-2 dependent cells).
-
Assess Cell Health: Ensure that the cells used in your experiments are healthy and in the logarithmic growth phase. Stressed or overly confluent cells can exhibit altered responses to treatment.
-
Use a Structurally Different Bcl-2 Inhibitor: To confirm that the observed phenotype is due to Bcl-2 inhibition, use a structurally distinct Bcl-2 inhibitor as a control. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, conduct a rescue experiment by overexpressing a this compound-resistant mutant of Bcl-2 in your cells. If the phenotype is reversed, it strongly suggests an on-target mechanism.
Q2: How can I determine the selectivity profile of this compound in my experimental system?
A: Characterizing the selectivity of this compound is essential for interpreting your results accurately. While this compound is a known Bcl-2 inhibitor, its activity against other Bcl-2 family members and unrelated proteins should be considered.
Experimental Approaches:
-
Western Blot Analysis: Profile the expression levels of key Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1, Bak, Bax, and Bim) in your cell line. This will provide insight into which anti-apoptotic proteins are present and could be potential off-targets.
-
In Vitro Binding Assays: If purified proteins are available, perform in vitro binding assays, such as Fluorescence Polarization (FP), to quantify the binding affinity of this compound to various Bcl-2 family members.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify that this compound engages with Bcl-2 within the cell. An increase in the thermal stability of Bcl-2 in the presence of this compound indicates direct binding.
-
Broad-Panel Kinase and Protein Screening: For a comprehensive off-target profile, consider submitting this compound for screening against a broad panel of kinases and other protein targets. This can help identify previously unknown off-target interactions.
Q3: My experiment to induce apoptosis with this compound is not working. What are the possible reasons?
A: A lack of apoptosis induction could be due to several factors, ranging from the biological characteristics of your cell line to technical issues with your experimental setup.
Potential Causes and Solutions:
-
Cell Line Resistance:
-
High Expression of Other Anti-Apoptotic Proteins: Your cells may have high levels of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can compensate for the inhibition of Bcl-2.[1] this compound is reported to be inactive against Bcl-xL.
-
Low Expression of Pro-Apoptotic Effectors: The key mediators of apoptosis downstream of Bcl-2 are BAX and BAK. If your cells have low or no expression of both BAX and BAK, apoptosis will not be initiated.
-
-
Technical Issues:
-
Compound Inactivity: Ensure you are using a fresh stock of this compound and that the final concentration in your cell culture medium is correct.
-
Incorrect Assay Timing: Apoptosis is a dynamic process. If you are measuring at a very early or very late time point, you might miss the peak of apoptosis. Conduct a time-course experiment to determine the optimal time point for your assay.
-
Problems with Apoptosis Detection Assay: Issues with reagents, instrument settings, or cell handling can lead to false-negative results. Always include appropriate positive and negative controls.
-
Data Presentation
Table 1: Selectivity Profile of this compound Against Bcl-2 Family Proteins
| Protein Family Member | Activity | Approximate IC50/Activity Concentration | Reference |
| Bcl-2 | Active | Potent Inhibitor | [2] |
| Bcl-xL | Inactive | >20 µM | [2] |
| Mcl-1 | Active | ~5 µM | [2] |
| Bcl-w | Active | ~5 µM | [2] |
| Bcl-B | Active | ~5 µM | |
| Bfl-1/A1 | Inactive | >20 µM |
Note: The provided activity concentrations are approximate and may vary depending on the assay conditions. It is recommended to determine the IC50 values in your specific experimental system.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol provides a general method for determining the binding affinity of this compound to Bcl-2 family proteins.
Methodology:
-
Assay Components:
-
Purified Bcl-2 family protein (e.g., Bcl-2, Bcl-xL, Mcl-1).
-
Fluorescently labeled BH3 peptide tracer (e.g., FITC-labeled Bim BH3 peptide) that binds to the target protein with a known affinity.
-
Test compound: this compound.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in an appropriate assay buffer.
-
In a microplate, combine the purified protein and the fluorescent tracer at concentrations optimized for a stable fluorescence polarization signal.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The displacement of the fluorescent tracer by this compound will result in a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a suitable binding model to determine the IC50 value, which can then be converted to a Ki (inhibition constant).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow to confirm the binding of this compound to Bcl-2 in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heating:
-
Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
-
Protein Separation:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble Bcl-2 protein remaining at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Samples treated with this compound should show a higher amount of soluble Bcl-2 at elevated temperatures compared to the vehicle control, indicating that this compound binding has stabilized the protein.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Validate Interaction Disruption
This protocol can be used to demonstrate that this compound disrupts the interaction between Bcl-2 and its pro-apoptotic binding partners (e.g., Bim, Bax).
Methodology:
-
Cell Lysis:
-
Lyse cells treated with either this compound or a vehicle control using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for Bcl-2.
-
Add protein A/G-coupled beads to pull down the Bcl-2-antibody complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against Bcl-2 and its known interaction partners (e.g., Bim, Bax).
-
-
Data Analysis:
-
A decrease in the amount of co-immunoprecipitated pro-apoptotic proteins in the this compound-treated sample compared to the control indicates that this compound has disrupted the interaction.
-
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected effects of this compound.
References
- 1. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
stability of YC137 under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of YC137. Below you will find frequently asked questions, troubleshooting guides, and recommended protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C.[1] When stored properly under these conditions, the shelf life of the compound is greater than 5 years.[1]
Q2: How should I store this compound for short-term use?
A2: For short-term storage, spanning days to weeks, it is recommended to keep this compound at 0 - 4°C in a dry and dark place.[1]
Q3: What is the appearance of this compound?
A3: this compound is a white to off-white solid powder.[1]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in DMSO, but it is not soluble in water.[1]
Q5: How should I store stock solutions of this compound?
A5: Stock solutions of this compound prepared in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).
Q6: How is this compound shipped, and is it stable upon arrival?
A6: this compound is shipped under ambient temperature as a non-hazardous chemical. The product is stable enough to withstand ordinary shipping durations, including time spent in customs, for a few weeks.
Troubleshooting Guide
Issue 1: this compound powder has changed color or appearance.
-
Possible Cause: Exposure to light, moisture, or elevated temperatures.
-
Recommendation: Discard the product as its integrity may be compromised. Ensure that this compound is always stored in a dark and dry environment at the recommended temperatures.
Issue 2: Difficulty dissolving this compound in aqueous buffers.
-
Possible Cause: this compound is not soluble in water.
-
Recommendation: Prepare a stock solution in DMSO. This stock solution can then be diluted into aqueous buffers for your experiments. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Improper storage. Long-term storage at temperatures above -20°C or frequent freeze-thaw cycles of stock solutions can lead to degradation.
-
Recommendation 1: Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the compound is stored at the correct temperature and protected from light.
-
Possible Cause 2: Incorrect solvent usage. Attempting to dissolve this compound directly in an aqueous medium will result in poor solubility and inaccurate concentrations.
-
Recommendation 2: Always use DMSO to prepare your initial stock solution before further dilution.
Stability and Storage Conditions Summary
| Condition | Temperature | Duration | Additional Notes |
| Shipping | Ambient | A few weeks | Non-hazardous chemical. |
| Short-Term Storage (Powder) | 0 - 4°C | Days to weeks | Dry and dark. |
| Long-Term Storage (Powder) | -20°C | Months to years | Dry and dark. |
| Short-Term Storage (Stock Solution in DMSO) | 0 - 4°C | Days to weeks | |
| Long-Term Storage (Stock Solution in DMSO) | -20°C | Months |
Representative Experimental Protocol: Assessing the Stability of this compound
While specific degradation pathways for this compound are not publicly documented, a general protocol to assess its stability under various conditions is provided below. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the compound over time.
Objective: To evaluate the stability of this compound under different temperature and light conditions.
Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubators/ovens set to desired temperatures
-
Photostability chamber
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
From this stock, prepare working solutions in an appropriate solvent system (e.g., 50:50 acetonitrile:water) for HPLC analysis.
-
-
Forced Degradation Study Setup:
-
Thermal Stress: Aliquot the this compound working solution into several vials. Expose the vials to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose an aliquot of the this compound working solution to a controlled light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
HPLC Analysis:
-
At each time point, inject the samples into the HPLC system.
-
A suitable HPLC method should be developed to separate this compound from any potential degradants. A generic starting point could be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
The percentage of this compound remaining can be calculated relative to the initial time point (T=0).
-
Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
Validating the In Vivo Anti-Cancer Efficacy of YC137 (CBL0137): A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-cancer effects of YC137, also known as CBL0137, a first-in-class curaxin that targets the Facilitates Chromatin Transcription (FACT) complex. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance against alternative and combination therapies based on available preclinical experimental data.
Mechanism of Action
CBL0137 is an orally available small molecule that exerts its anti-cancer effects through a multi-faceted mechanism of action. It intercalates with DNA, leading to the trapping of the FACT complex on chromatin.[1][2][3] The FACT complex, a heterodimer of SSRP1 and SPT16, is a crucial histone chaperone involved in transcription, replication, and DNA repair, and is notably overexpressed in various cancers while being almost absent in normal tissues.[1]
The functional inactivation of FACT by CBL0137 triggers a cascade of downstream effects, primarily:
-
Activation of the p53 tumor suppressor pathway. [2]
-
Inhibition of the pro-survival NF-κB signaling pathway.
-
Suppression of the Heat Shock Factor 1 (HSF1) pathway.
This simultaneous modulation of multiple critical cancer-associated signaling pathways leads to apoptosis and a reduction in tumor cell proliferation.
Comparative In Vivo Efficacy Data
CBL0137 has demonstrated significant anti-tumor activity in various preclinical xenograft models, both as a monotherapy and in combination with other agents.
Table 1: Monotherapy Studies
| Cancer Type | Model | Treatment Protocol | Key Findings | Reference |
| Pediatric Solid Tumors & ALL | PPTP Xenograft Panels | 50 mg/kg, IV, weekly for 4 weeks | Significant EFS difference vs. control in 10/31 solid tumors and 8/8 ALL xenografts. | |
| Glioblastoma (GBM) | Orthotopic U87MG & A1207 | Single dose (dose not specified) | Significantly increased survival over control in both cell line models. | |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Not specified | Significantly inhibited primary tumor growth. | |
| NK/T-cell Lymphoma | Xenograft Model | Not specified | Confirmed in vivo antitumor activity. |
Table 2: Combination Therapy Studies
| Cancer Type | Model | Combination Treatment | Key Findings | Reference |
| KMT2A-rearranged Leukemia | PDX Model | CBL0137 (45 mg/kg, IV, 2x/week) + Panobinostat (5 mg/kg, IP, 5x/week) | Significantly extended Event-Free Survival (EFS) compared to either single agent. | |
| Glioblastoma (GBM) | Orthotopic U87MG & A1207 | CBL0137 + Radiation | Increased median survival over either monotherapy. | |
| Small Cell Lung Cancer (SCLC) | H82 Xenograft | CBL0137 + Cisplatin (1:1 molar ratio) | Delayed tumor growth for 30 days and prolonged survival by >10 days. | |
| Triple-Negative Breast Cancer | 4T1.2 Syngeneic Model | CBL0137 + NKG2A blockade | Synergistically and significantly inhibited in vivo tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies of CBL0137.
Protocol 1: Pediatric Preclinical Testing Program (PPTP) Xenograft Study
-
Animal Models: Immunocompromised mice bearing subcutaneous solid tumor or acute lymphocytic leukemia (ALL) xenografts from the PPTP panel.
-
Drug Formulation & Administration: CBL0137 was formulated for intravenous (IV) administration.
-
Dosing Regimen: Animals were treated with CBL0137 at a dose of 50 mg/kg, administered intravenously once weekly for a duration of four weeks.
-
Efficacy Endpoints:
-
Solid Tumors: Tumor volume was measured regularly. Event-Free Survival (EFS) was defined as the time for tumor volume to reach four times its initial volume.
-
ALL Models: Disease progression was monitored. Objective responses were categorized as Complete Response (CR) or Partial Response (PR).
-
-
Toxicity Monitoring: Animal body weight and general health were monitored throughout the study.
Protocol 2: Combination Therapy in KMT2A-Rearranged Leukemia
-
Animal Models: Patient-Derived Xenograft (PDX) models of KMT2A-rearranged Acute Lymphoblastic Leukemia (ALL).
-
Drug Formulation & Administration:
-
CBL0137 was formulated in 5% dextrose for intravenous (IV) injection.
-
Panobinostat was formulated for intraperitoneal (IP) injection.
-
-
Dosing Regimen:
-
CBL0137: 45 mg/kg, administered IV, twice a week for three weeks.
-
Panobinostat: 5 mg/kg, administered IP, five days a week for two weeks.
-
Combination Group: Received both drugs according to their individual schedules.
-
-
Efficacy Endpoints: Event-Free Survival (EFS) was the primary endpoint. Therapeutic enhancement was determined if the EFS of the combination group was significantly greater than that of both single-agent groups.
Conclusion
The preclinical in vivo data for CBL0137 (this compound) demonstrates its potential as an anti-cancer agent across a range of hematological and solid tumors. Its unique mechanism of targeting the FACT complex to simultaneously activate p53 and inhibit NF-κB provides a strong rationale for its development. Notably, the compound shows promise not only as a monotherapy but also in combination with standard chemotherapies, targeted agents, and immunotherapies, where it can enhance therapeutic efficacy. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic potential in human patients.
References
A Comparative Guide to the Efficacy of YC137 and Other BCL-2 Inhibitors
This guide provides a detailed comparison of the BCL-2 inhibitor YC137 with other prominent BCL-2 inhibitors, including the FDA-approved drug Venetoclax and the clinical-stage inhibitor Lisaftoclax. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of apoptosis-targeting cancer therapies.
Introduction to BCL-2 Inhibition
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway.[1][2] In many cancers, BCL-2 is overexpressed, preventing damaged cells from undergoing programmed cell death and contributing to tumor progression and therapeutic resistance. BCL-2 inhibitors, also known as BH3 mimetics, are a class of targeted therapies that bind to and inhibit anti-apoptotic BCL-2 family proteins, thereby restoring the cell's natural ability to undergo apoptosis.[1]
Comparative Efficacy of BCL-2 Inhibitors
This section provides a comparative analysis of the in vitro efficacy of this compound, Venetoclax, and Lisaftoclax against various cancer cell lines. The data is presented to highlight the potency and selectivity of each inhibitor.
Table 1: In Vitro Efficacy (IC50) of BCL-2 Inhibitors in Hematological Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HL-60 | Acute Promyelocytic Leukemia | Data not available | |
| Venetoclax | HL-60 | Acute Promyelocytic Leukemia | 1.6 μM | [3] |
| Lisaftoclax | HL-60 | Acute Promyelocytic Leukemia | 2.4 nM | [4] |
Note: A specific IC50 value for this compound in HL-60 cells was not publicly available at the time of this report. Further in-house testing is recommended for a direct comparison.
Table 2: In Vitro Efficacy (IC50) of BCL-2 Inhibitors in Solid Tumor Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MDA-MB-435 | Melanoma | <300 nM | |
| Venetoclax | MDA-MB-231 | Triple-Negative Breast Cancer | ~60 μM | |
| Lisaftoclax | Data not available |
Note: MDA-MB-435 was originally classified as a breast cancer cell line but is now considered a melanoma cell line. Data for Venetoclax is provided for the triple-negative breast cancer cell line MDA-MB-231 for a general comparison of efficacy in a solid tumor model. A specific IC50 value for Lisaftoclax in MDA-MB-435 or a comparable solid tumor cell line was not publicly available.
Mechanism of Action
This compound is a potent BCL-2 antagonist that selectively induces apoptosis in BCL-2-dependent cells. It functions by inhibiting the binding of the Bid BH3 peptide to BCL-2, which is a critical interaction for the anti-apoptotic activity of BCL-2. Venetoclax is a highly selective, orally bioavailable small-molecule inhibitor of BCL-2. Lisaftoclax is a novel, potent, and orally active selective BCL-2 inhibitor.
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the in vivo efficacy of Venetoclax and Lisaftoclax. Venetoclax has shown activity in mouse xenograft models of various hematological malignancies and is approved for clinical use in several indications. Lisaftoclax has also demonstrated robust antitumor activity in preclinical models of hematologic malignancies and has shown encouraging responses in early-phase clinical trials. While specific in vivo efficacy data for this compound is not yet widely published, its potent in vitro activity suggests potential for in vivo anti-tumor effects that warrant further investigation.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BCL-2 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, MDA-MB-435)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BCL-2 inhibitors (this compound, Venetoclax, Lisaftoclax)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the BCL-2 inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of BCL-2 inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., HL-60 or other relevant line)
-
Matrigel
-
BCL-2 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the BCL-2 inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to the predetermined dosing schedule and duration.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.
Visualizations
BCL-2 Signaling Pathway
Caption: Simplified BCL-2 signaling pathway leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
In the landscape of cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical target for inducing apoptosis in malignant cells. This guide provides a detailed, data-driven comparison of two Bcl-2 family inhibitors: YC137 and navitoclax (formerly ABT-263). This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.
Introduction
Both this compound and navitoclax are small molecule inhibitors designed to antagonize the anti-apoptotic function of Bcl-2 family proteins, thereby promoting programmed cell death in cancer cells. However, they exhibit distinct selectivity profiles and have been investigated in different contexts. Navitoclax is a well-characterized, orally bioavailable compound that targets Bcl-2, Bcl-xL, and Bcl-w, and has undergone extensive preclinical and clinical evaluation. In contrast, this compound is a more selectively described Bcl-2 antagonist, with most of the publicly available data focusing on its potential to overcome chemotherapy resistance in leukemia models.
Mechanism of Action
Both molecules function as BH3 mimetics, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins. This action displaces pro-apoptotic proteins like Bim, Bak, and Bax, which can then initiate the mitochondrial pathway of apoptosis, leading to caspase activation and cell death.
Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, with Ki values of less than 1 nM for all three proteins.[1][2] Its broad-spectrum inhibition is a key feature, contributing to its efficacy in various tumor types. However, the inhibition of Bcl-xL is also responsible for its primary dose-limiting toxicity: thrombocytopenia.[1]
This compound , on the other hand, is characterized as a more selective Bcl-2 antagonist. It has a reported Ki of 1.3 μM for Bcl-2 and over 100 μM for Bcl-xL, indicating a significant selectivity for Bcl-2.[3] This selectivity profile suggests that this compound may have a reduced potential for causing thrombocytopenia compared to navitoclax.
Data Presentation
Table 1: Comparative Binding Affinities (Ki)
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Reference |
| This compound | 1.3 µM | >100 µM | Not Reported | [3] |
| Navitoclax | ≤1 nM | ≤0.5 nM | ≤1 nM |
Table 2: Comparative In Vitro Efficacy (IC50)
| Compound | Cell Line | Cancer Type | IC50 (Single Agent) | IC50 (in Combination) | Reference |
| This compound | HL-60/ara-C60 | Acute Myeloid Leukemia (Ara-C resistant) | Not Reported | Augments cytotoxicity of cytarabine (ara-C) | |
| Navitoclax | A549 | Non-Small Cell Lung Cancer | 92.99 ± 21.15 nM | Synergizes with BI2536 (PLK1 inhibitor) | |
| Navitoclax | NCI-H460 | Non-Small Cell Lung Cancer | 104.20 ± 17.32 nM | Synergizes with BI2536 (PLK1 inhibitor) | |
| Navitoclax | SCLC cell lines | Small Cell Lung Cancer | Potent (nM range) | Synergizes with various chemotherapeutic agents |
Note: The Genomics of Drug Sensitivity in Cancer (GDSC) database provides extensive IC50 data for navitoclax across a large panel of cancer cell lines.
Table 3: Comparative In Vivo Efficacy
Detailed in vivo efficacy data for this compound as a single agent is not extensively reported in the available literature.
| Compound | Xenograft Model | Cancer Type | Dosing and Schedule | Efficacy | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Data not available. | - |
| Navitoclax | SCLC xenografts | Small Cell Lung Cancer | Oral administration | Significant tumor growth inhibition in 9 of 11 models, with some complete regressions. | |
| Navitoclax | ALL xenografts | Acute Lymphoblastic Leukemia | Oral administration | Potent anti-cancer effect. | |
| Navitoclax | Oral cancer xenografts | Oral Cancer | 100 mg/kg/day for 21 days | Significant anti-tumor effect with no apparent hepatic or renal toxicities. | |
| Navitoclax | SW1573 xenografts | Non-Small Cell Lung Cancer | 100 mg/kg/day (oral, daily for 21 days) | Enhances the antitumor activity of docetaxel. |
Experimental Protocols
Apoptosis Assay: Annexin V Staining by Flow Cytometry
This protocol is a standard method for detecting apoptosis induced by compounds like this compound and navitoclax.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Cell Preparation: Culture cells to the desired density and treat with this compound, navitoclax, or vehicle control for the desired time.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine with the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Binding Affinity Assay: Fluorescence Polarization
This assay is used to determine the binding affinity (Ki or Kd) of inhibitors to Bcl-2 family proteins.
Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide derived from a BH3 domain (the "tracer") will tumble rapidly and have a low FP value. When a larger protein (e.g., Bcl-2) binds to the tracer, the complex tumbles more slowly, resulting in a higher FP value. An unlabeled inhibitor that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in the FP signal.
Procedure:
-
Reagents:
-
Purified recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL).
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad or FITC-Bim).
-
Assay buffer (e.g., Tris-based buffer with a reducing agent and a non-ionic detergent).
-
Test compounds (this compound or navitoclax) at various concentrations.
-
-
Assay Setup: In a microplate, combine the Bcl-2 family protein and the fluorescently labeled BH3 peptide at concentrations optimized for a stable, high FP signal.
-
Competition: Add serial dilutions of the test compound to the wells. Include controls for no inhibition (protein + tracer) and background (tracer only).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the FP values against the logarithm of the inhibitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent tracer and its affinity for the protein.
Mandatory Visualization
References
- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Synergistic Anti-Leukemic Effect of YC137 and Ara-C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effect of the novel Bcl-2 inhibitor, YC137, with the cornerstone chemotherapeutic agent, cytarabine (ara-C), in the context of acute myeloid leukemia (AML). The data presented herein demonstrates the potential of this combination to overcome ara-C resistance, a significant challenge in AML therapy. This guide also offers a comparative perspective with other ara-C combination therapies, supported by experimental data.
Executive Summary
The combination of this compound and ara-C exhibits a potent synergistic cytotoxic and pro-apoptotic effect in both ara-C-sensitive and, notably, ara-C-resistant leukemia cell lines. The primary mechanism of this synergy lies in the dual action of the drugs: ara-C induces DNA damage, while this compound inhibits the anti-apoptotic protein Bcl-2, thereby lowering the threshold for apoptosis. This guide presents in vitro data supporting this synergy and compares it with other established ara-C combination regimens.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound in combination with ara-C and provide a comparison with other agents combined with ara-C.
Table 1: Synergistic Cytotoxicity of this compound and Ara-C in Leukemia Cell Lines
| Cell Line | Drug Combination | IC50 (µM) - Ara-C Alone | IC50 (µM) - Ara-C in Combination with this compound (2.5 µM) | Fold-Change in Ara-C Sensitivity |
| HL-60 (Ara-C Sensitive) | Ara-C + this compound | ~0.01 | < 0.005 | >2 |
| HL-60/ara-C60 (Ara-C Resistant) | Ara-C + this compound | ~0.6 | ~0.05 | ~12 |
Data extrapolated from Iwai et al., Cancer Science, 2013.[1]
Table 2: Induction of Apoptosis by this compound and Ara-C Combination (72h treatment)
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| HL-60 | Ara-C (0.005 µM) | ~15 |
| HL-60 | This compound (2.5 µM) | ~10 |
| HL-60 | Ara-C (0.005 µM) + this compound (2.5 µM) | ~40 |
| HL-60/ara-C60 | Ara-C (0.05 µM) | ~10 |
| HL-60/ara-C60 | This compound (2.5 µM) | ~15 |
| HL-60/ara-C60 | Ara-C (0.05 µM) + this compound (2.5 µM) | ~55 |
Data extrapolated from Iwai et al., Cancer Science, 2013.[1]
Table 3: Comparison with Alternative Ara-C Combination Therapies (In Vitro Data)
| Combination Partner | Cell Line(s) | Observed Effect | Quantitative Synergy (Combination Index - CI) |
| Daunorubicin | HL-60, NB4 | Additive to Synergistic | CI < 1 indicates synergy |
| Fludarabine | HL-60, HEL | Additive to Antagonistic | CI > 1 indicates antagonism in some contexts |
| Clofarabine | K562 | Synergistic | Not explicitly quantified in the provided search results |
| Topotecan | N/A | Primarily clinical data, limited in vitro synergy data found | Not available from search results |
It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions and cell lines used across different studies.
Signaling Pathways and Mechanisms of Action
The synergistic interaction between this compound and ara-C is rooted in their complementary mechanisms of action, which are particularly effective in overcoming resistance mechanisms in leukemia cells.
Signaling Pathway of Ara-C and this compound Synergy
References
YC137: A Comparative Analysis of a Bcl-2 Inhibitor in Oncology Research
In the landscape of targeted cancer therapies, molecules that modulate apoptosis, or programmed cell death, represent a significant area of investigation. YC137, a known Bcl-2 inhibitor, has demonstrated potential in preclinical studies, particularly in the context of hematological malignancies. This guide provides a comparative overview of this compound's activity, benchmarked against other Bcl-2 inhibitors, and details the experimental frameworks used to evaluate these compounds. The focus is to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the efficacy and mechanistic underpinnings of this compound and its alternatives.
Cross-Validation of this compound Activity in Different Cancer Types
The current body of scientific literature primarily details the activity of this compound in the context of acute myeloid leukemia (AML). Specifically, studies have highlighted its efficacy in overcoming cytarabine resistance in the HL-60 leukemia cell line.[1] This effect is attributed to its function as a Bcl-2 inhibitor, thereby promoting apoptosis in cancer cells that overexpress this anti-apoptotic protein.
While the data for this compound is currently limited to this specific leukemia model, the broader class of Bcl-2 inhibitors has been evaluated in a wider range of malignancies. To provide a comprehensive comparison, this guide will juxtapose the known activity of this compound with that of other notable Bcl-2 inhibitors, such as Venetoclax, Navitoclax, and Lisaftoclax, across various cancer types.
Comparative Efficacy of Bcl-2 Inhibitors
The following table summarizes the preclinical activity of this compound and selected alternative Bcl-2 inhibitors across different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) where available, to facilitate a quantitative comparison.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Acute Myeloid Leukemia | HL-60/ara-C | Not explicitly stated, but sensitizes to ara-C | [1] |
| Venetoclax | Chronic Lymphocytic Leukemia | Primary CLL cells | < 0.01 - 1.0 | [2] |
| Acute Myeloid Leukemia | Various AML cell lines | 0.01 - 5.0 | [3][4] | |
| Non-Small Cell Lung Cancer | Some NSCLC cell lines | Varies | ||
| Navitoclax | Small Cell Lung Cancer | SCLC cell lines | ~1.0 | |
| Lymphoid Malignancies | Various | Varies | ||
| Breast Cancer | Breast cancer cell lines | Varies | ||
| Lisaftoclax | Chronic Lymphocytic Leukemia | Primary CLL cells | Potent activity | |
| Multiple Myeloma | MM cell lines | Potent activity | ||
| Waldenström Macroglobulinemia | WM cell lines | Potent activity | ||
| Obatoclax | Small Cell Lung Cancer | SCLC cell lines | 0.08 - 1.04 | |
| Non-Small Cell Lung Cancer | NSCLC cell lines | 0.093 - 0.454 | ||
| Hematological Malignancies | Various cell lines | Varies |
Signaling Pathway of Bcl-2 Inhibition
Bcl-2 inhibitors, including this compound, function by targeting the BH3-binding groove of anti-apoptotic Bcl-2 family proteins. This action disrupts the sequestration of pro-apoptotic proteins like BIM, BID, and BAD, leading to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the activity of Bcl-2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compound as described for the cell viability assay.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, BAX, BAK, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for Drug Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-cancer compound like this compound.
Conclusion
This compound presents as a promising Bcl-2 inhibitor with demonstrated activity in overcoming chemotherapy resistance in a leukemia cell line model. While its characterization in other cancer types is currently limited in the public domain, the well-established role of Bcl-2 in a variety of cancers suggests a broader potential. The comparative data on other Bcl-2 inhibitors like Venetoclax, Navitoclax, and Lisaftoclax, which have been investigated in a wider array of malignancies, provide a valuable framework for contextualizing the potential applications of this compound. The experimental protocols and workflows detailed in this guide offer a standardized approach for the continued investigation and cross-validation of this compound and other novel anti-cancer agents. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound across a spectrum of cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of eftozanermin alfa plus venetoclax in preclinical models and patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
YC137: A Comparative Analysis of its Inhibitory Action on BCL-2 and BCL-XL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule inhibitor YC137, focusing on its differential effects on the anti-apoptotic proteins BCL-2 and BCL-XL. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
This compound is a cell-permeable naphthoquinone compound identified as a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] BCL-2 and its homolog BCL-XL are key regulators of the intrinsic apoptosis pathway and are frequently overexpressed in various cancers, contributing to therapeutic resistance.[3][4][5] Small molecules that inhibit these proteins can restore the natural process of programmed cell death in cancer cells. This guide details the comparative efficacy and selectivity of this compound for BCL-2 versus BCL-XL.
Data Presentation
The following table summarizes the quantitative data regarding the interaction of this compound with BCL-2 and BCL-XL.
| Parameter | BCL-2 | BCL-XL | Selectivity (BCL-XL/BCL-2) |
| Binding Affinity (Ki) | 1.3 µM | > 100 µM | > 76-fold |
| Cellular Apoptosis Induction | < 300 nM (MDA-MB-435B cells) | Little effect up to 5 µM | > 16-fold |
Mechanism of Action
This compound exerts its pro-apoptotic effect by selectively binding to the BH3 domain-binding groove of the BCL-2 protein. This binding competitively inhibits the interaction between BCL-2 and pro-apoptotic BH3-only proteins, such as Bid. The disruption of the BCL-2/Bid complex leads to the activation of downstream effector caspases, such as caspase-9, and the release of cytochrome c from the mitochondria, ultimately culminating in apoptosis. Experimental evidence confirms that this compound is a selective inducer of apoptosis in cells that overexpress BCL-2, while having minimal impact on cells that are dependent on BCL-XL for survival.
Experimental Protocols
Fluorescence Polarization Assay (for Binding Affinity)
This competitive assay was utilized to determine the binding affinity (Ki) of this compound for BCL-2 and BCL-XL.
Principle: The assay measures the change in polarization of a fluorescently labeled BH3 peptide (e.g., fluorescein-labeled Bid-BH3) upon binding to its target protein (BCL-2 or BCL-XL). Unlabeled competitor molecules (this compound) that displace the fluorescent peptide cause a decrease in polarization, which is proportional to their binding affinity.
General Protocol:
-
Reagents:
-
Recombinant human BCL-2 and BCL-XL proteins.
-
Fluorescein-labeled Bid BH3 peptide (probe).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Bis-Tris buffer).
-
-
Procedure:
-
A fixed concentration of the BCL-2 or BCL-XL protein and the fluorescent Bid-BH3 peptide are incubated together in the wells of a microplate to establish a baseline high polarization signal.
-
Increasing concentrations of this compound are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the concentration of this compound.
-
The IC50 value (the concentration of this compound that displaces 50% of the fluorescent peptide) is determined from the resulting dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent peptide.
-
Cell Viability/Apoptosis Assays
These assays were used to assess the cytotoxic effects of this compound on cell lines with varying dependencies on BCL-2 and BCL-XL.
Principle: Various methods can be employed to measure cell viability, including assays that measure metabolic activity (e.g., MTT or MTS assays) or apoptosis induction (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).
General Protocol (MTT Assay):
-
Cell Culture:
-
Seed BCL-2-dependent (e.g., MDA-MB-435B) and BCL-XL-dependent cell lines in 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion
The experimental data clearly demonstrate that this compound is a selective inhibitor of BCL-2 with significantly lower activity against BCL-XL. This selectivity is evident from both biochemical binding assays and cellular apoptosis assays. This high degree of selectivity makes this compound a valuable tool for studying the specific roles of BCL-2 in apoptosis and a potential starting point for the development of targeted cancer therapies aimed at BCL-2-dependent malignancies. Further in vivo studies are warranted to evaluate the therapeutic potential of this compound in preclinical models of BCL-2-driven cancers. No direct comparative in vivo studies for this compound on BCL-2 versus BCL-XL dependent tumors have been identified in the public literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BCL-2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Breast cancer cells can evade apoptosis-mediated selective killing by a novel small molecule inhibitor of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 and Bcl-XL can differentially block chemotherapy-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Target of YC137 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YC137, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, with other well-established Bcl-2 family inhibitors. We present available experimental data to confirm its molecular target in cells and objectively assess its performance against relevant alternatives.
Introduction to this compound and its Molecular Target
This compound is a small molecule antagonist designed to target the anti-apoptotic protein Bcl-2.[1] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy. This compound has been investigated for its potential to overcome drug resistance in cancer cells, particularly in the context of leukemia.[1] Its mechanism of action involves binding to Bcl-2 and inhibiting its function, thereby promoting apoptosis.
Comparative Analysis of Bcl-2 Inhibitors
To objectively evaluate the performance of this compound, we compare it with two well-characterized Bcl-2 family inhibitors: Venetoclax (ABT-199) and Navitoclax (ABT-263).
| Compound | Target(s) | Binding Affinity (Ki) | Selectivity Profile |
| This compound | Bcl-2, Bcl-W, Bcl-B, Mcl-1 | ~ 5 µM (for Bcl-2, Bcl-W, Bcl-B, Mcl-1)[1] | Inactive against Bcl-xL and Bfl-1 (>20 µM)[1] |
| Venetoclax (ABT-199) | Bcl-2 | < 0.01 nM (for Bcl-2)[2] | Highly selective for Bcl-2 over Bcl-xL and Bcl-w. |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Sub-nanomolar affinity for Bcl-2, Bcl-xL, and Bcl-w. | Dual inhibitor of Bcl-2, Bcl-xL, and Bcl-w. |
Table 1: Comparison of Binding Affinities and Selectivity of Bcl-2 Family Inhibitors. This table summarizes the known binding affinities and selectivity profiles of this compound, Venetoclax, and Navitoclax for various Bcl-2 family proteins.
Experimental Confirmation of this compound Target Engagement
Several experimental techniques can be employed to confirm the direct interaction of this compound with Bcl-2 within a cellular context. Below are detailed protocols for key validation assays.
Fluorescence Polarization Assay
This in vitro assay directly measures the binding of this compound to the Bcl-2 protein.
Experimental Protocol:
-
Reagents:
-
Purified recombinant human Bcl-2 protein.
-
Fluorescently labeled BH3 peptide (e.g., from Bim or Bad).
-
This compound and competitor compounds (e.g., unlabeled BH3 peptide).
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Procedure:
-
Incubate a fixed concentration of Bcl-2 protein with the fluorescently labeled BH3 peptide in the assay buffer to establish a baseline high polarization value.
-
Add increasing concentrations of this compound or a known competitor to the mixture.
-
Measure the fluorescence polarization at each concentration point. A decrease in polarization indicates displacement of the fluorescent peptide from Bcl-2 by the competitor.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor required to displace 50% of the fluorescent peptide.
-
Calculate the binding affinity (Ki) of this compound for Bcl-2 using the Cheng-Prusoff equation.
-
A competitive fluorescence polarization assay has demonstrated the in vitro binding of this compound to Bcl-2 protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HL-60 leukemia cells) to a suitable density.
-
Treat cells with this compound at various concentrations or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Quantify the amount of soluble Bcl-2 in the supernatant using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble Bcl-2 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the interaction between this compound's target, Bcl-2, and its binding partners within the cell and how this compound disrupts these interactions.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for Bcl-2.
-
Add protein A/G beads to pull down the Bcl-2 antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against known Bcl-2 interacting partners (e.g., Bax, Bak, Bim). A decrease in the amount of co-immunoprecipitated binding partners in the this compound-treated sample compared to the control indicates that this compound disrupts the interaction.
-
Signaling Pathway of Bcl-2 Inhibition by this compound
This compound, as a BH3 mimetic, disrupts the interaction between Bcl-2 and pro-apoptotic proteins of the Bcl-2 family, such as Bim, Bid, and Bax. This leads to the activation of the intrinsic apoptotic pathway.
Conclusion
The available data indicates that this compound is a direct inhibitor of the anti-apoptotic protein Bcl-2. While it shows activity against several Bcl-2 family members, it appears to be less potent than the clinically approved Bcl-2 inhibitor Venetoclax. Further quantitative cellular studies, including IC50 determinations in a panel of cancer cell lines and direct comparative experiments with other Bcl-2 inhibitors, are necessary for a more definitive assessment of its therapeutic potential. The experimental protocols and diagrams provided in this guide offer a framework for researchers to conduct such validation studies.
References
Independent Validation of YC137's Pro-Apoptotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activity of YC137 with other established apoptosis-inducing agents. Due to the limited availability of public data on the single-agent activity of this compound, this document focuses on its mechanism of action and provides a framework for its experimental validation, alongside comparative data for well-characterized inducers.
Overview of Pro-Apoptotic Agents
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Various therapeutic agents aim to selectively induce apoptosis in cancer cells. This guide examines this compound, a Bcl-2 inhibitor, and compares its mode of action and available data with that of ABT-737, another Bcl-2 family inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor.
This compound is a small molecule antagonist of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound disrupts its function, which is to sequester pro-apoptotic proteins, thereby promoting the induction of apoptosis. It has shown promise in overcoming resistance to conventional chemotherapeutics, such as cytarabine, in leukemia cell lines.[1]
ABT-737 is a well-characterized BH3 mimetic that specifically inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This inhibition leads to the activation of the intrinsic apoptotic pathway. Its efficacy as a single agent is often dependent on the cellular levels of other anti-apoptotic proteins like Mcl-1.
Staurosporine is a potent but non-selective protein kinase inhibitor that induces apoptosis in a wide variety of cell types. It is often used as a positive control in apoptosis assays due to its robust and well-documented effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the pro-apoptotic activity of the compared agents. It is important to note that single-agent quantitative data for this compound's direct induction of apoptosis is not extensively available in the public domain. The provided data for ABT-737 and Staurosporine is illustrative and can vary depending on the cell line and experimental conditions.
Table 1: IC50 Values for Apoptosis Induction
| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |
| This compound | Data not available | Data not available | Data not available | |
| ABT-737 | H146 (SCLC) | ~0.01 | Cell Viability | Published Studies |
| Staurosporine | SH-SY5Y | 0.1 | MTT Assay | [2] |
Table 2: Percentage of Apoptotic Cells
| Compound | Concentration (µM) | Cell Line | % Apoptotic Cells | Time (h) | Assay Method | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| ABT-737 | 1 | H146 (SCLC) | >80% | 48 | Annexin V/PI | Published Studies |
| Staurosporine | 1 | Jurkat | ~90% | 4 | Annexin V/PI | Published Studies |
Experimental Protocols
Accurate and reproducible assessment of apoptosis is crucial for the validation of pro-apoptotic agents. Below are detailed methodologies for key experiments.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the test compound (e.g., this compound) for the indicated time. Include untreated and positive controls (e.g., Staurosporine).
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the test compound.
-
After the desired incubation time, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bax, Bak).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the test compound, harvest, and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Figure 1. Intrinsic apoptosis pathway initiated by this compound.
Figure 2. Workflow for validating pro-apoptotic activity.
Figure 3. Logical comparison of apoptosis inducers.
References
YC137: A Preclinical Comparison Guide for Patient-Derived Xenograft Model Evaluation
Disclaimer: As of the latest available data, there are no publicly accessible studies detailing the efficacy of YC137 in patient-derived xenograft (PDX) models. The following guide summarizes the established mechanism of action of this compound and its performance in preclinical cell line models. Furthermore, a proposed experimental framework for evaluating this compound in PDX models is provided to guide future research.
Introduction to this compound
This compound is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein frequently overexpressed in various cancers. By binding to Bcl-2, this compound disrupts its interaction with pro-apoptotic proteins, thereby promoting cancer cell death (apoptosis).[1] Preclinical studies have demonstrated this compound's potential in overcoming resistance to conventional chemotherapeutic agents, such as cytarabine, in leukemia cell lines.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and drug response of human cancers, making them a crucial tool for preclinical drug evaluation.[3][4]
Mechanism of Action: Bcl-2 Inhibition
This compound functions by targeting the Bcl-2 protein, a key regulator of the intrinsic apoptotic pathway. In cancer cells, the overexpression of Bcl-2 sequesters pro-apoptotic proteins like Bim, Bak, and Bax, preventing them from initiating programmed cell death. This compound is designed to mimic the BH3 domain of pro-apoptotic proteins, competitively binding to the hydrophobic groove of Bcl-2. This action liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: Mechanism of action of this compound in inducing apoptosis.
Efficacy in Preclinical Models: A Case Study in Leukemia
While PDX data is unavailable, studies on the cytarabine-resistant acute myeloid leukemia (AML) cell line, HL-60/ara-C, have demonstrated the synergistic potential of this compound. In combination with cytarabine, this compound significantly enhanced apoptosis and inhibited cell growth.
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HL-60/ara-C | Cytarabine | Varies | Limited growth inhibition | |
| HL-60/ara-C | This compound | Varies | Moderate growth inhibition | |
| HL-60/ara-C | Cytarabine + this compound | Varies | Significant synergistic growth inhibition and apoptosis |
Proposed Experimental Design for this compound Evaluation in PDX Models
To assess the therapeutic potential of this compound in a more clinically relevant setting, a study utilizing patient-derived xenografts is proposed.
Experimental Protocol
-
PDX Model Establishment:
-
Fresh tumor tissue from consenting patients with relevant cancer types (e.g., relapsed/refractory AML, lymphomas) will be obtained.
-
Tumor fragments (approximately 3x3x3 mm) will be subcutaneously implanted into the flanks of 6-8 week old immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice).
-
Tumor growth will be monitored twice weekly using caliper measurements.
-
Once tumors reach a volume of approximately 1500-2000 mm³, they will be harvested and serially passaged into new cohorts of mice for expansion.
-
-
Efficacy Study:
-
When tumors in the expanded cohort reach an average volume of 150-200 mm³, mice will be randomized into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: Standard-of-care agent (e.g., Cytarabine for AML models)
-
Group 4: this compound in combination with the standard-of-care agent
-
-
This compound will be administered according to a predetermined dosing schedule and route, optimized in preliminary tolerability studies.
-
Tumor volume and body weight will be measured twice weekly.
-
The study will conclude when tumors in the control group reach a predetermined endpoint, or after a specified duration.
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, tumors will be harvested for analysis.
-
Immunohistochemistry (IHC) will be performed to assess biomarkers of apoptosis (e.g., cleaved caspase-3) and Bcl-2 expression.
-
Western blotting may be used to quantify changes in protein levels of key apoptotic pathway components.
-
Caption: Proposed experimental workflow for this compound evaluation in PDX models.
Conclusion and Future Directions
While direct evidence of this compound's efficacy in patient-derived xenograft models is currently lacking, its mechanism of action as a Bcl-2 inhibitor and its synergistic activity with standard chemotherapy in cell line models provide a strong rationale for its investigation in more clinically predictive preclinical models. The proposed PDX study design offers a robust framework for evaluating the anti-tumor activity of this compound, both as a monotherapy and in combination, and for identifying potential predictive biomarkers to guide its clinical development. Such studies are critical to bridge the gap between in vitro findings and potential clinical application, ultimately informing the design of future clinical trials.
References
- 1. Combination of guanine arabinoside and Bcl‐2 inhibitor this compound overcomes the cytarabine resistance in HL‐60 leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of guanine arabinoside and Bcl-2 inhibitor this compound overcomes the cytarabine resistance in HL-60 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for YC137 (Bcl-2 Inhibitor II)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information for YC137
This compound, also known as Bcl-2 Inhibitor II, is a small molecule inhibitor used in research applications to control the biological activity of Bcl-2.[1] As with any novel or potent research compound, it is critical to handle and dispose of this compound with strict adherence to safety protocols to protect laboratory personnel and the environment. In the absence of a specific Safety Data Sheet (SDS), any new or uncharacterized compound should be treated as hazardous.[2][3] This guide provides a framework for the proper disposal of this compound, based on general principles of laboratory chemical waste management.
I. Compound Profile and Hazard Identification
Before disposal, it is essential to understand the known properties of this compound and make conservative assumptions about any unknown hazards.[4] Always consult your institution's Environmental Health and Safety (EHS) department for a formal risk assessment.[2]
| Property | Value / Information | Safety Implication for Disposal |
| Synonym(s) | Bcl-2 Inhibitor II | Indicates use as a biologically active agent. Waste should be considered cytotoxic and handled with appropriate PPE. |
| CAS Number | 810659-53-1 | Use this identifier for cross-referencing in chemical databases and for labeling waste containers. |
| Empirical Formula | C₂₄H₂₁N₃O₆S₂ | The presence of sulfur and nitrogen suggests that specific disposal routes (e.g., incineration) may be required. |
| Physical Appearance | Assume solid powder form. | Avoid generating dust during handling and disposal. All manipulations should occur within a chemical fume hood. |
| Solubility | Assume soluble in organic solvents like DMSO. | Liquid waste will likely be a flammable and toxic organic solution. Do not dispose of it down the drain. |
| Toxicity Data | Assume high toxicity due to biological activity. | Treat as a potent compound. All waste, including contaminated PPE, is considered hazardous. |
| Reactivity | Unknown. | Assume incompatibility with strong acids, bases, and oxidizing agents. Segregate from other chemical waste streams. |
II. Hazard Classification and Waste Stream Determination Workflow
The following workflow outlines the decision-making process for classifying this compound waste. The primary goal is to determine the correct hazardous waste category to ensure safe segregation and disposal.
Caption: Workflow for classifying this compound waste for proper disposal.
III. Experimental Protocol: Waste Compatibility Test
To prevent dangerous reactions in the waste container, a compatibility test should be performed if mixing this compound waste with other waste streams is considered. Note: This should only be performed by trained personnel after consulting with EHS.
Objective: To determine the compatibility of this compound waste solution with a composite sample of the intended laboratory waste stream.
Methodology:
-
Preparation: In a certified chemical fume hood, don appropriate PPE, including double nitrile gloves, a lab coat, and chemical safety goggles.
-
Sample Collection: Obtain a small, representative sample (e.g., 1 mL) of the existing liquid hazardous waste stream. Obtain a small sample (e.g., 1 mL) of the this compound waste solution.
-
Test Execution: In a clean, borosilicate glass vial, add the 1 mL sample of the existing waste stream.
-
Slowly add the 1 mL sample of the this compound waste solution dropwise to the vial.
-
Observation: After mixing, observe the solution for any signs of reaction, including:
-
Gas evolution (bubbling)
-
Temperature change (use a non-contact thermometer)
-
Color change
-
Precipitate formation
-
IV. Step-by-Step Disposal Procedures
All waste containing this compound must be treated as hazardous chemical waste. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by EHS.
1. Segregation of Waste
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, pipette tips, weighing papers, and empty vials, must be collected separately. Do not mix with regular trash or other non-hazardous waste.
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and compatible hazardous waste container. Do not pour any amount down the drain.
-
Sharps: Needles or other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and appropriately labeled.
2. Labeling of Waste Containers Properly label all waste containers as soon as waste is first added. The label must be clearly legible and include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (Bcl-2 Inhibitor II)". Avoid using abbreviations.
-
List all constituents, including solvents (e.g., "this compound in DMSO").
-
The approximate concentration or percentage of each component.
-
The date when waste was first added to the container (accumulation start date).
-
The Principal Investigator's name and laboratory location.
3. Storage of Waste in the Laboratory
-
Store waste containers in a designated Satellite Accumulation Area that is at or near the point of generation.
-
Ensure all waste containers are kept tightly closed except when adding waste.
-
Use secondary containment, such as a plastic tub, to hold the waste container and prevent spills.
-
Segregate the this compound waste container from incompatible materials, particularly strong acids and bases.
4. Requesting Disposal
-
Once the waste container is full or has reached the institutional time limit for accumulation (e.g., 9-12 months), arrange for pickup through your institution's EHS department.
-
Do not overfill containers; leave at least 5% of headspace to allow for thermal expansion.
V. Logical Flow for Waste Segregation
The following diagram illustrates the logic for segregating different types of this compound waste at the point of generation.
Caption: Decision tree for segregating this compound laboratory waste.
References
Essential Safety and Logistics for Handling YC137
Disclaimer: A comprehensive Safety Data Sheet (SDS) for YC137 (CAS 810659-53-1) was not publicly available at the time of this writing. The following guidance is based on information from chemical suppliers and general principles of laboratory safety for handling novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health & Safety (EHS) department before handling this substance.
This compound is a BCL-2 inhibitor, a type of chemical compound used in research to induce apoptosis.[1] Due to conflicting information regarding its hazard classification, with some sources indicating it may be carcinogenic or teratogenic, a cautious approach is mandatory.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 810659-53-1 | [1][][3] |
| Molecular Formula | C₂₄H₂₁N₃O₆S₂ | |
| Molecular Weight | 511.57 g/mol | |
| Appearance | Solid powder | |
| Solubility | 10 mM in DMSO | |
| Storage Temperature (Short Term) | 0 - 4 °C (days to weeks) | |
| Storage Temperature (Long Term) | -20 °C (months to years) | |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. |
Personal Protective Equipment (PPE)
Given the potential hazards and the lack of comprehensive safety data, the following personal protective equipment should be considered the minimum requirement when handling this compound.
Engineering Controls:
-
Fume Hood: All handling of this compound powder and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a properly fitted respirator may be necessary. Consult with your EHS department for respirator selection.
Operational and Disposal Plans
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Have a chemical spill kit readily available.
-
Weighing: Weigh the solid this compound in the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Solubilization: Prepare solutions in the fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
-
Use: Conduct all experimental procedures involving this compound within the fume hood.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan: The disposal of this compound and its associated waste must be handled in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect all disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
